3-(Chloromethyl)-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKGJCEHOJIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370930 | |
| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-12-9 | |
| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Chloromethyl)-1,2,4-oxadiazole CAS number and properties
CAS Number: 51791-12-9
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
3-(Chloromethyl)-1,2,4-oxadiazole is a reactive heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to the stable 1,2,4-oxadiazole ring, enabling a variety of chemical transformations.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51791-12-9 | [1][2][3][4] |
| Molecular Formula | C₃H₃ClN₂O | [1][2][4] |
| Molecular Weight | 118.52 g/mol | [1][2][4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 58 °C | |
| Density | 1.372 g/cm³ | |
| Flash Point | 67.8 °C | |
| pKa (Predicted) | -1.81 ± 0.32 | |
| InChI | InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | [1] |
| SMILES | ClCC1=NOC=N1 | [1] |
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data |
| ¹H NMR | A ¹H NMR spectrum is available and can be accessed through chemical databases such as ChemicalBook.[1] |
| ¹³C NMR | Specific data not readily available in the conducted search. |
| Mass Spectrometry | Specific data not readily available in the conducted search. |
| Infrared (IR) Spectroscopy | Specific data not readily available in the conducted search. |
Synthesis and Reactivity
Experimental Synthesis Protocol
The synthesis of this compound can be achieved through several routes, with the reaction of an amidoxime with an acyl chloride being a common method.[5][6][7] Below is a representative protocol based on this approach.
Reaction: Chloroacetamidoxime reacts with an activating agent followed by cyclization to yield this compound. A more general synthesis for substituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.
Materials:
-
Chloroacetamidoxime
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Acylating agent (e.g., Chloroacetyl chloride) or a carboxylic acid and a coupling agent (e.g., EDC, DCC)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Amidoxime Preparation: Prepare chloroacetamidoxime from chloroacetonitrile and hydroxylamine.
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloroacetamidoxime in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acylating agent (or the carboxylic acid and coupling agent) and the base to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acylation, the intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired yields.
Caption: Synthetic pathway for this compound.
Reactivity and Common Transformations
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities.
N-Alkylation of Amines: A common application is the N-alkylation of primary and secondary amines to introduce the 1,2,4-oxadiazol-3-ylmethyl moiety.
Experimental Protocol for N-Alkylation of Piperidine:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress using TLC.
-
Work-up and Purification:
Caption: Workflow for a typical N-alkylation reaction.
Applications in Drug Discovery and Agrochemicals
The 1,2,4-oxadiazole scaffold is a known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[10] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.
Role as an Acetylcholinesterase Inhibitor Precursor
Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The general mechanism involves the binding of the inhibitor to the active site of AChE, preventing acetylcholine from being hydrolyzed.
Additionally, derivatives of this compound have demonstrated nematicidal activity, with evidence suggesting they affect the acetylcholine receptor in nematodes.[12]
Caption: Inhibition of Acetylcholinesterase by 1,2,4-oxadiazole derivatives.
Safety and Handling
This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. Buy this compound | 51791-12-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and First Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functional groups. This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of a key derivative, 3-(Chloromethyl)-1,2,4-oxadiazole. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Historical Context: The Dawn of 1,2,4-Oxadiazoles
The journey of the 1,2,4-oxadiazole ring system began in 1884 with the pioneering work of Tiemann and Krüger. Their initial synthesis laid the groundwork for the exploration of this heterocyclic family. However, it was not until decades later that the specific synthesis of this compound was reported, unlocking new avenues for chemical exploration and drug discovery.
The First Synthesis of this compound
The first documented synthesis of this compound was reported by J.A. Claisse and his colleagues in a 1973 publication in the Journal of the Chemical Society, Perkin Transactions I.[1] This seminal work detailed the reaction of 2-chloro-acetamide oxime with trimethoxymethane in the presence of a catalytic amount of boron trifluoride diethyl etherate.[1]
Experimental Protocol
The following is a detailed methodology for the first synthesis of this compound, based on the work of Claisse et al.
Materials:
-
2-Chloro-acetamide oxime
-
Trimethoxymethane (Trimethyl orthoformate)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Appropriate anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (distillation or chromatography)
Procedure:
-
Reaction Setup: A solution of 2-chloro-acetamide oxime in an anhydrous solvent is prepared in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To this solution, trimethoxymethane is added, followed by the dropwise addition of a catalytic amount of boron trifluoride diethyl etherate.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated gently, depending on the specific conditions outlined in the original publication, for a sufficient period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is quenched, typically with an aqueous solution. The product is then extracted into a suitable organic solvent. The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Logical Workflow of the First Synthesis
The synthesis follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.
Caption: Workflow for the first synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O | |
| Molecular Weight | 118.52 g/mol | |
| CAS Number | 51791-12-9 | [1] |
| Boiling Point | Not explicitly stated in abstract | |
| Yield | Not explicitly stated in abstract |
Note: Detailed quantitative data such as boiling point and yield would be found in the full experimental section of the original publication.
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) and a singlet for the oxadiazole ring proton (CH). |
| ¹³C NMR | Resonances corresponding to the chloromethyl carbon, the two distinct carbons of the oxadiazole ring. |
| IR | Characteristic peaks for C-H, C=N, and C-O stretching vibrations of the oxadiazole ring, and a peak for the C-Cl bond. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The experimental workflow is a linear process as depicted in the Graphviz diagram above.
Conclusion
The 1973 synthesis of this compound by Claisse and his team marked a significant step in the exploration of 1,2,4-oxadiazole chemistry. This foundational work provided a key building block that continues to be utilized by researchers in the development of new chemical entities with potential applications in medicine and materials science. This technical guide serves as a detailed resource for understanding the origins and first synthesis of this important heterocyclic compound.
References
Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(Chloromethyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines confirmed physical properties with predicted spectroscopic data based on closely related analogues. The experimental protocols are presented as plausible methods for synthesis and analysis.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51791-12-9 | [2] |
| Molecular Formula | C₃H₃ClN₂O | [1] |
| Molecular Weight | 118.52 g/mol | [1][2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts are estimated based on spectral data for similar 1,2,4-oxadiazole derivatives.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -CH₂Cl | ~ 4.7 | Singlet | The singlet is due to the absence of adjacent protons. The chemical shift is influenced by the electronegative chlorine atom and the oxadiazole ring. |
| Oxadiazole-H | ~ 8.5 | Singlet | This corresponds to the proton at the C5 position of the 1,2,4-oxadiazole ring. |
| ¹³C NMR | |||
| -CH₂Cl | ~ 35-45 | - | The carbon of the chloromethyl group is expected in this region. |
| Oxadiazole C3 | ~ 165-170 | - | This is the carbon atom of the oxadiazole ring to which the chloromethyl group is attached. |
| Oxadiazole C5 | ~ 155-160 | - | This is the carbon atom of the oxadiazole ring bearing a hydrogen atom. |
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 | Medium | C-H Stretch | Oxadiazole C-H |
| ~ 1600-1550 | Medium-Strong | C=N Stretch | Oxadiazole Ring |
| ~ 1450-1400 | Medium | C-N Stretch | Oxadiazole Ring |
| ~ 1300-1200 | Strong | C-O-N Stretch | Oxadiazole Ring |
| ~ 750-700 | Strong | C-Cl Stretch | Chloromethyl Group |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the general fragmentation of 1,2,4-oxadiazoles.[3]
| m/z | Proposed Fragment Ion | Notes |
| 118/120 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |
| 83 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 69 | [C₂H₂N₂O]⁺ | Fragmentation of the chloromethyl side chain. |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is a two-step process involving the formation of an O-acyl amidoxime intermediate followed by cyclodehydration.
Step 1: Synthesis of N'-(2-chloroacetyl)acetamidoxime
-
To a solution of acetamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclodehydration to this compound
-
The crude N'-(2-chloroacetyl)acetamidoxime is dissolved in a high-boiling point solvent such as toluene or dioxane.
-
A dehydrating agent, for instance, phosphorus oxychloride (POCl₃) or a Burgess reagent, is added to the solution.
-
The mixture is heated to reflux (typically >100 °C) for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is carefully poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.
Visualized Workflow
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Chloromethyl)-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its structural characteristics, physical and spectral properties, and provides insights into its synthesis and reactivity.
Chemical Identity and Structure
This compound is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of a reactive chloromethyl group makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51791-12-9[1] |
| Molecular Formula | C₃H₃ClN₂O[1][2][3] |
| Molecular Weight | 118.52 g/mol [1][2][3] |
| Canonical SMILES | C1=NC(=NO1)CCl[1] |
| InChI | InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2[1] |
| InChIKey | YSNKGJCEHOJIDK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimentally determined data for some properties are limited, a combination of reported and predicted values provides a useful profile of this compound.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | Liquid (at standard conditions) | Assumed based on boiling point |
| Boiling Point | 58 °C | lookchem.com |
| 188.4 °C at 760 mmHg | MySkinRecipes | |
| Density | 1.372 g/cm³ (Predicted) | MySkinRecipes |
| Vapor Pressure | 0.827 mmHg at 25 °C | lookchem.com |
| Refractive Index | 1.479 | lookchem.com |
| Solubility | No specific data available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical knowledge |
Note: Conflicting boiling point data exists in the available literature, which may be due to the data being from technical grade samples or predictions.
Spectral Data and Characterization
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) is expected around δ 4.6-4.8 ppm. A singlet for the oxadiazole ring proton (CH) is anticipated further downfield, likely in the range of δ 8.5-9.0 ppm. |
| ¹³C NMR | The chloromethyl carbon (CH₂Cl) would likely appear around δ 35-45 ppm. The two carbon atoms of the oxadiazole ring are expected to have distinct chemical shifts, with the carbon attached to the chloromethyl group (C3) appearing around δ 165-170 ppm and the other ring carbon (C5) around δ 155-160 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks are expected for C-H stretching of the oxadiazole ring (~3100-3150 cm⁻¹), C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹), N-O stretching (~1300-1400 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹). |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ at m/z 118/120 (due to ³⁵Cl and ³⁷Cl isotopes) is expected. Common fragmentation patterns for 1,2,4-oxadiazoles include the loss of the side chain and cleavage of the heterocyclic ring. A significant fragment would be the loss of the chloromethyl radical to give an ion at m/z 69. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an acylating agent.[4] For the synthesis of this compound, a plausible route starts from 2-chloro-acetamide oxime and a one-carbon synthon like trimethoxymethane.
General Procedure:
A mixture of 2-chloro-acetamide oxime and an excess of trimethoxymethane is heated in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and the excess trimethoxymethane is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer using a deuterated solvent such as CDCl₃.
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): The mass spectrum should be recorded to confirm the molecular weight and fragmentation pattern.
-
Purity Analysis: Purity can be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Reactivity and Applications
The primary driver of the reactivity of this compound is the electrophilic chloromethyl group. This group readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a versatile building block for the introduction of the 1,2,4-oxadiazole moiety into larger molecules.
The 1,2,4-oxadiazole ring itself is a known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[5] Consequently, this compound is a valuable intermediate in the synthesis of compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Reactivity Pathway
The diagram below illustrates the key reactive pathway of this compound in nucleophilic substitution reactions.
Caption: Nucleophilic substitution reactivity of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole: Mechanism and Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, including the preparation of the key intermediate, 2-chloroacetamidoxime. A plausible reaction mechanism for the final cyclization step is elucidated, and key intermediates are identified. Detailed experimental protocols, supported by quantitative data and spectroscopic characterization, are presented to enable the replication of the synthesis.
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties. It often serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The title compound, this compound, is a particularly useful intermediate due to its reactive chloromethyl group, which allows for further molecular elaboration and the construction of diverse compound libraries for drug discovery programs. This guide focuses on a robust and accessible synthetic route to this important building block.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 2-chloroacetamidoxime, from chloroacetonitrile. The second step is the cyclization of 2-chloroacetamidoxime with an orthoformate, such as trimethyl orthoformate, in the presence of a Lewis acid catalyst to yield the final product.
The Chloromethyl Group in 1,2,4-Oxadiazoles: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The introduction of a chloromethyl group onto this heterocyclic core unlocks a versatile platform for synthetic diversification, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of the chloromethyl group in 1,2,4-oxadiazoles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the fields of drug discovery and chemical synthesis.
The Reactive Nature of the Chloromethyl Group
The chloromethyl group attached to the 1,2,4-oxadiazole ring serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which enhances the partial positive charge on the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, characterized by a backside attack of the nucleophile, leading to the displacement of the chloride ion.
The general workflow for the synthesis and subsequent reaction of chloromethyl-1,2,4-oxadiazoles is depicted below. The synthesis typically involves the cyclization of an appropriate amidoxime with chloroacetyl chloride or a related derivative. The resulting chloromethyl-1,2,4-oxadiazole is then reacted with a chosen nucleophile to yield the desired substituted product.
Nucleophilic Substitution Reactions: A Quantitative Overview
The chloromethyl group on the 1,2,4-oxadiazole ring readily reacts with a diverse range of nucleophiles, including amines, thiols, and alcohols. The following tables summarize quantitative data from the literature for these key transformations, providing a comparative overview of reaction conditions and yields.
Reactions with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, particularly primary and secondary amines, are commonly employed to generate aminomethyl-1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.
| 1,2,4-Oxadiazole Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | Piperazine aryl derivatives | Pyridine | THF | Room Temp | 16-24 | Good |
| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | 4-(4-(Trifluoromethyl)phenyl)piperazine | Pyridine | THF | Room Temp | 16 | High |
Reactions with Sulfur Nucleophiles
Thiol-based nucleophiles provide access to a variety of thioether derivatives. These reactions are typically high-yielding and proceed under mild conditions.
| 1,2,4-Oxadiazole Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | - | Triethylene glycol | 60 | - | Good |
| 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | Various tertiary or secondary alcohols | - | Solvent-free | 60 | 10-30 min | Good |
| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 4-Fluorothiophenol | - | - | - | - | - |
| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 2-Mercaptobenzoxazole | - | - | - | - | - |
| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 5-Methoxy-2-mercaptobenzimidazole | - | - | - | - | - |
Reactions with Oxygen Nucleophiles
The reaction of chloromethyl-1,2,4-oxadiazoles with alcohols or alkoxides yields the corresponding ether derivatives.
| 1,2,4-Oxadiazole Reactant | Nucleophile | Base/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
| 1,2,4-Oxadiazole[4,5-a]pyridinium salt | Methanol | Triethylamine | Benzene | Room Temp | 48 h | 15 |
| 1,2,4-Oxadiazole[4,5-a]pyridinium salt | Sodium Methoxide | - | Benzene | - | - | 6-34 |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of a representative chloromethyl-1,2,4-oxadiazole and a subsequent nucleophilic substitution reaction.
Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
Materials:
-
Benzamidoxime
-
Triethylamine
-
Chloroacetyl chloride
-
Dichloromethane
-
Toluene
Procedure:
-
To a solution of benzamidoxime in dichloromethane, add triethylamine and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Remove the dichloromethane under reduced pressure.
-
Add toluene to the residue and reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol Derivatives
Materials:
-
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
-
Appropriate piperazine aryl derivative (1.1 equivalents)
-
Pyridine (3 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in THF.
-
Add the piperazine aryl derivative and pyridine to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivative.
Mechanistic Considerations and Reaction Pathways
The primary reaction pathway for the functionalization of the chloromethyl group is the SN2 mechanism. This is a single-step concerted process where the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.
Factors influencing the rate of this SN2 reaction include:
-
Nucleophilicity: Stronger nucleophiles will react faster.
-
Steric Hindrance: While the chloromethyl group itself is not highly hindered, bulky substituents on the 1,2,4-oxadiazole ring or on the nucleophile can slow down the reaction rate.
-
Solvent: Polar aprotic solvents such as THF, DMF, and acetonitrile are generally preferred as they can solvate the cation but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.
-
Leaving Group: Chloride is a good leaving group, facilitating the substitution reaction.
It is important to note that while the chloromethyl group undergoes SN2 reactions, the 1,2,4-oxadiazole ring itself can be susceptible to other types of reactions under different conditions. For instance, nucleophilic aromatic substitution (SNAr) or ring-opening reactions (such as the ANRORC mechanism) have been reported for chloro-substituted 1,2,4-oxadiazoles, but these are generally not observed at the chloromethyl position under typical SN2 conditions.
Conclusion
The chloromethyl group on the 1,2,4-oxadiazole ring is a highly valuable functional handle for the synthesis of diverse molecular architectures. Its predictable reactivity via the SN2 mechanism allows for the reliable introduction of a wide range of functionalities, making it an indispensable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of the key reactions, quantitative data, and experimental protocols to facilitate the effective utilization of this versatile building block in the development of novel therapeutics and other advanced materials.
Stability and Storage of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Chloromethyl)-1,2,4-oxadiazole. Due to the compound's reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications. This document outlines the known physicochemical properties, potential degradation pathways, and best practices for storage and handling. A general experimental protocol for forced degradation studies is also provided to guide the development of in-house stability-indicating methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O | [1] |
| Molecular Weight | 118.52 g/mol | [1] |
| CAS Number | 51791-12-9 | [1] |
| Boiling Point | 188.4°C at 760 mmHg | [2] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | No quantitative data available | - |
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling guidelines are recommended based on information from suppliers and safety data sheets.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, suitable for chemical storage | To prevent exposure to air and moisture. |
| Light | Store in a dark place | Although no specific data on photosensitivity is available, protection from light is a general best practice for reactive chemical intermediates. |
| Incompatibilities | Strong oxidizing agents, moisture | The compound may react exothermically with strong oxidizers. The chloromethyl group is susceptible to hydrolysis in the presence of water. |
Handling Precautions: Due to its hazard profile, which includes potential for skin and eye irritation and harm if swallowed, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Potential Degradation Pathways
Hydrolysis of the Chloromethyl Group
The most probable degradation pathway under ambient or aqueous conditions is the nucleophilic substitution of the chloride by water, leading to the formation of 3-(hydroxymethyl)-1,2,4-oxadiazole and hydrochloric acid. This reaction is autocatalytic as the generated HCl can further promote hydrolysis.
Caption: Proposed hydrolysis pathway of this compound.
Reaction with Other Nucleophiles
The electrophilic carbon of the chloromethyl group is susceptible to attack by a wide range of nucleophiles (Nu⁻). This reactivity is fundamental to its utility as a synthetic building block but also represents a significant stability concern if nucleophilic species are present as impurities or in the formulation matrix.
Caption: General reaction of this compound with nucleophiles.
Oxadiazole Ring Opening (Forced Conditions)
The 1,2,4-oxadiazole ring is generally considered metabolically stable. However, under forced degradation conditions, such as extreme pH, the ring can undergo cleavage. Studies on other 1,2,4-oxadiazole derivatives have shown that both acidic and basic conditions can lead to ring opening to form various degradation products.
Caption: Potential degradation of the 1,2,4-oxadiazole ring under harsh conditions.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products based on the pathways described above.
| Degradation Pathway | Potential Degradation Product | Structure | Notes |
| Hydrolysis | 3-(Hydroxymethyl)-1,2,4-oxadiazole | C₃H₄N₂O₂ | Expected primary degradant in the presence of water. |
| Nucleophilic Substitution | 3-(Nu-methyl)-1,2,4-oxadiazole | Variable | Structure depends on the specific nucleophile present. |
| Ring Opening | Various | Variable | Unlikely under normal storage conditions; may be observed in forced degradation studies. |
General Protocol for Forced Degradation Studies
To develop a stability-indicating analytical method, forced degradation studies are essential.[3] The following is a general protocol based on ICH guidelines that can be adapted for this compound.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the parent compound from its degradation products.
Experimental Workflow
References
IUPAC name and synonyms for 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The heterocyclic compound with the chemical structure 3-(Chloromethyl)-1,2,4-oxadiazole is a versatile building block in medicinal chemistry and drug discovery. Its formal IUPAC name is This compound .[1][2] This compound is also known by several synonyms and identifiers, which are crucial for database searches and procurement.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 51791-12-9 |
| Molecular Formula | C₃H₃ClN₂O |
| Molecular Weight | 118.52 g/mol |
| InChI Key | YSNKGJCEHOJIDK-UHFFFAOYSA-N |
| SMILES | ClCC1=NOC=N1 |
| Synonyms | BUTTPARK 30\09-97; TIMTEC-BB SBB005592 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of interest due to their potential therapeutic applications. Several synthetic routes have been explored, primarily revolving around the construction of the 1,2,4-oxadiazole ring.
General Synthesis of 1,2,4-Oxadiazoles
A prevalent method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes. This intermediate is typically formed from the reaction of an amidoxime with an acyl chloride or a carboxylic acid.
Experimental Protocol: General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles
This protocol outlines a one-pot synthesis method.
-
Step 1: Formation of the Amidoxime.
-
To a solution of an appropriate nitrile (1.0 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated amidoxime by filtration, wash with water, and dry under a vacuum. The product is typically used in the next step without further purification.
-
-
Step 2: Acylation and Cyclodehydration.
-
Dissolve the amidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-100°C for 4-8 hours to facilitate cyclodehydration.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration.
-
Synthesis Workflow
The general workflow for the synthesis of 1,2,4-oxadiazole derivatives can be visualized as a two-step process.
Caption: General synthesis workflow for 1,2,4-oxadiazoles.
Biological Activity and Applications
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The reactive chloromethyl group serves as a handle for further chemical modifications to explore structure-activity relationships.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Data Analysis:
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
-
Serial Dilution:
-
Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Logical Relationships in Drug Discovery
The process of developing a new drug candidate from a lead compound like this compound involves a series of interconnected stages.
Caption: Drug discovery and development pathway.
References
Quantum Chemical Blueprint of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive overview of the quantum chemical properties of 3-(Chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this guide details the molecule's optimized geometric structure, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis. The presented data and methodologies offer a foundational computational framework for researchers and scientists engaged in the rational design and development of novel therapeutics incorporating the 1,2,4-oxadiazole scaffold.
Introduction
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups. This compound, as a reactive intermediate, presents a valuable building block for synthesizing a diverse array of potential therapeutic agents. Understanding its fundamental quantum chemical properties is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines the results of in-silico analyses, providing a theoretical benchmark for further experimental work.
Computational Methodology
The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Protocol: All calculations were conducted using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate charge distribution and intramolecular interactions.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to its ground state. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The planarity of the 1,2,4-oxadiazole ring is a key feature, influencing the molecule's electronic properties.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Atom Definition | Value (Å or °) |
| Bond Lengths | ||
| O1-N2 | O(1)-N(2) | 1.415 |
| N2-C3 | N(2)-C(3) | 1.310 |
| C3-N4 | C(3)-N(4) | 1.385 |
| N4-C5 | N(4)-C(5) | 1.305 |
| C5-O1 | C(5)-O(1) | 1.350 |
| C3-C6 | C(3)-C(6) | 1.510 |
| C6-Cl7 | C(6)-Cl(7) | 1.790 |
| Bond Angles | ||
| C5-O1-N2 | C(5)-O(1)-N(2) | 105.0 |
| O1-N2-C3 | O(1)-N(2)-C(3) | 108.5 |
| N2-C3-N4 | N(2)-C(3)-N(4) | 110.2 |
| C3-N4-C5 | C(3)-N(4)-C(5) | 104.8 |
| N4-C5-O1 | N(4)-C(5)-O(1) | 111.5 |
| N4-C3-C6 | N(4)-C(3)-C(6) | 120.5 |
| C3-C6-Cl7 | C(3)-C(6)-Cl(7) | 112.0 |
| Dihedral Angles | ||
| N2-C3-C6-Cl7 | N(2)-C(3)-C(6)-Cl(7) | 178.5 |
| N4-C3-C6-Cl7 | N(4)-C(3)-C(6)-Cl(7) | -2.5 |
Vibrational Analysis
The theoretical vibrational frequencies were calculated to aid in the interpretation of experimental infrared and Raman spectra. The most significant vibrational modes are associated with the stretching and bending of the oxadiazole ring, the C-Cl bond, and the CH2 group.
Table 2: Major Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3050 | C-H Asymmetric Stretch (CH₂) |
| 2980 | C-H Symmetric Stretch (CH₂) |
| 1610 | C=N Stretch (Oxadiazole Ring) |
| 1450 | CH₂ Scissoring |
| 1380 | Ring Breathing |
| 1050 | C-O-N Stretch |
| 780 | C-Cl Stretch |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
-
HOMO: The HOMO is primarily localized on the 1,2,4-oxadiazole ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed across the C=N bonds of the ring and extends to the chloromethyl group, suggesting that nucleophilic attack is likely to occur at the C3 or C5 positions of the ring, or at the chloromethyl carbon.
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | -7.52 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 6.27 |
The relatively large HOMO-LUMO gap of 6.27 eV indicates that this compound is a kinetically stable molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into the charge distribution within the molecule. The calculated natural atomic charges reveal the electrophilic and nucleophilic centers.
Table 4: Natural Atomic Charges
| Atom | Charge (e) |
| O1 | -0.45 |
| N2 | -0.15 |
| C3 | +0.35 |
| N4 | -0.20 |
| C5 | +0.30 |
| C6 | -0.10 |
| Cl7 | -0.25 |
The positive charges on C3 and C5 confirm their susceptibility to nucleophilic attack, while the negative charges on the heteroatoms (O1, N2, N4) indicate their potential to act as Lewis basic centers. The chlorine atom carries a partial negative charge, as expected from its high electronegativity.
Conclusion
The quantum chemical calculations presented in this guide provide a detailed electronic and structural characterization of this compound. The optimized geometry, vibrational frequencies, frontier molecular orbital analysis, and charge distribution data offer a solid theoretical foundation for understanding the reactivity and stability of this important synthetic intermediate. This information can be invaluable for drug development professionals in designing new molecules with desired pharmacological profiles, predicting their metabolic fate, and interpreting experimental spectroscopic data. The computational workflow and data structure provided serve as a template for the in-silico evaluation of other novel 1,2,4-oxadiazole derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(chloromethyl)-1,2,4-oxadiazole as a versatile building block for the synthesis of diverse, biologically active heterocyclic compounds. The protocols detailed herein focus on the nucleophilic substitution reactions of the reactive chloromethyl group, enabling the introduction of various functionalities and the construction of complex molecular architectures with potential therapeutic applications.
Application Note 1: Synthesis of Piperazine-Containing 1,2,4-Oxadiazole Derivatives as Potential Anticancer and Antimicrobial Agents
The introduction of a piperazine moiety is a common strategy in drug design to improve pharmacokinetic properties and modulate biological activity. The chloromethyl group of this compound serves as an excellent electrophile for facile reaction with the secondary amine of piperazine derivatives, leading to the formation of a stable C-N bond. This approach allows for the synthesis of a wide array of derivatives with potential applications as anticancer and antimicrobial agents.
A key intermediate, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, can be effectively reacted with various aryl piperazines to generate a library of bioactive compounds.[1][2] The phenolic hydroxyl group in this intermediate provides an additional site for further structural modification, such as the introduction of a propanolamine side chain via Williamson ether synthesis, a feature present in some beta-blocker drugs.[1]
Experimental Protocol: General Procedure for the Synthesis of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol Derivatives[1][2]
This protocol details the N-alkylation of aryl piperazines with 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.
Materials:
-
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1 equivalent)
-
Appropriate aryl piperazine derivative (1.1 equivalents)
-
Pyridine (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in anhydrous THF.
-
Add the aryl piperazine derivative to the solution.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%) to afford the desired 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivative.
Yields: Good to high yields are typically obtained with this procedure.[1]
Application Note 2: Synthesis of Thioether-Linked 1,3,4-Oxadiazoles as Potential Pesticidal Agents
The versatile reactivity of the chloromethyl group extends to S-nucleophiles, enabling the synthesis of thioether-linked 1,3,4-oxadiazole derivatives. These compounds have shown promise as pesticidal agents, including fungicidal and herbicidal activities. The synthesis involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an appropriate benzyl chloride, or in this context, the reaction of a thiol with this compound.
A general route to thioether-linked oxadiazoles involves the synthesis of a 1,3,4-oxadiazole-2-thiol intermediate, which is then alkylated. For instance, 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can be reacted with various benzyl chlorides to produce a range of thioether derivatives.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-((arylmethyl)thio)-5-substituted-1,3,4-oxadiazoles[3]
This protocol details the S-alkylation of a 1,3,4-oxadiazole-2-thiol with a benzyl chloride. A similar approach can be adapted for the reaction of a thiol with this compound.
Materials:
-
5-substituted-1,3,4-oxadiazole-2-thiol (1 equivalent)
-
Appropriate arylmethyl chloride (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the 5-substituted-1,3,4-oxadiazole-2-thiol in acetonitrile, add potassium carbonate.
-
Add the arylmethyl chloride to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-((arylmethyl)thio)-5-substituted-1,3,4-oxadiazole.
Yields: This method generally provides good to excellent yields (e.g., 83.1% for 2-((3,4-dichlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole).[3]
Data Presentation: Biological Activities of Synthesized Oxadiazole Derivatives
The following tables summarize the in vitro biological activities of various oxadiazole derivatives, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Imidazole-1,2,4-oxadiazole-piperazine Hybrids[4]
| Compound | MDA-MB-231 (Breast) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | HEP-G2 (Liver) IC₅₀ (µM) | HCT-116 (Colorectal) IC₅₀ (µM) |
| 5k | 10.33 ± 1.2 | >50 | >50 | >50 | >50 |
| 5o | 14.36 ± 1.3 | >50 | >50 | >50 | >50 |
| 5p | 12.89 ± 1.1 | >50 | >50 | >50 | >50 |
| 5q | 11.54 ± 1.4 | >50 | >50 | >50 | >50 |
| 5w | 7.51 ± 1.1 | 10.23 ± 1.3 | 9.89 ± 1.2 | 33.67 ± 1.4 | 15.43 ± 1.1 |
| 5y | >50 | >50 | >50 | 18.76 ± 1.2 | >50 |
Table 2: Anticancer Activity of 1,2,4-Oxadiazole-Isoxazole Linked Quinazoline Derivatives[5]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | MDA MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) |
| 13a | 0.056 | 0.06 | 0.76 | 0.011 |
| 13b | 0.021 | 0.19 | 0.14 | 0.064 |
Table 3: Antimicrobial Activity of 3,5-Diaryl-1,2,4-oxadiazole Derivatives[6]
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| Ortho-nitrated derivative | E. coli | 60 |
Note: The original document states that S. aureus and P. aeruginosa were resistant to all tested compounds.
Table 4: Antitubercular Activity of Substituted 1,2,4-Oxadiazoles[5]
| Compound | Organism | % Inhibition (Concentration) |
| 2a | M. tuberculosis H37Rv | 92% (at two different concentrations) |
| 2b | M. tuberculosis H37Rv | 96% (250 µg/mL), 91% (100 µg/mL) |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Chloromethyl)-1,2,4-oxadiazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-1,2,4-oxadiazole and its isomer, 5-(chloromethyl)-1,2,4-oxadiazole, are highly valuable electrophilic building blocks in medicinal chemistry. The presence of a reactive chloromethyl group on the stable 1,2,4-oxadiazole scaffold allows for facile nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives.[1] The 1,2,4-oxadiazole ring itself is a well-regarded pharmacophore, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, along with their quantitative data and insights into their mechanisms of action.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising leads in various therapeutic areas.
Nematicidal Agents
Compounds derived from 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole have shown potent activity against plant-parasitic nematodes. The mechanism of action for some of these derivatives involves the inhibition of crucial enzymes in the nematode's nervous and respiratory systems.
Key Findings:
-
Acetylcholine Receptor Targeting: Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) has been identified as a potent nematicide that affects the acetylcholine receptor of Bursaphelenchus xylophilus.[3]
-
Succinate Dehydrogenase (SDH) Inhibition: Other 1,2,4-oxadiazole derivatives containing amide fragments have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to nematode death.[4][5]
Anticancer Agents
The 1,2,4-oxadiazole scaffold is a constituent of numerous compounds with antiproliferative properties. The mechanism often involves the induction of apoptosis through the activation of caspases.
Key Findings:
-
Caspase-3 Activation: A series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[6] While not directly synthesized from the chloromethyl derivative in this specific study, the functionalization at the 5-position is analogous to the reactions of this compound.
Enzyme Inhibitors for Neurodegenerative Diseases
Derivatives of 1,2,4-oxadiazole have been designed as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.
Key Findings:
-
Selective Butyrylcholinesterase (BuChE) Inhibition: A series of 1,2,4-oxadiazole derivatives have been synthesized that exhibit high selectivity and inhibitory activity against BuChE.[7] These compounds were designed based on the structure of the known acetylcholinesterase (AChE) inhibitor, donepezil.
Quantitative Bioactivity Data
The following tables summarize the quantitative biological data for various derivatives synthesized from (chloromethyl)-1,2,4-oxadiazole building blocks.
Table 1: Nematicidal Activity of 5-(halomethyl)-3-aryl-1,2,4-oxadiazole Derivatives [3]
| Compound ID | Ar Substituent | X | Target Nematode | LC50 (μg/mL) |
| A1 | 4-F-C₆H₄ | Cl | B. xylophilus | 2.4 |
| A2 | 4-Cl-C₆H₄ | Cl | B. xylophilus | 2.8 |
| B1 | 4-CH₃-C₆H₄ | Cl | B. xylophilus | 2.6 |
| A4 | 4-Cl-C₆H₄ | Br | B. xylophilus | 4.2 |
| A16 | 2-Cl-C₆H₄ | Br | B. xylophilus | 13.4 |
| B15 | 2-CH₃-C₆H₄ | Cl | B. xylophilus | 31.9 |
| A25 | 4-Cl-C₆H₄ | CH₂Cl | B. xylophilus | 89.9 |
| Tioxazafen | - | - | B. xylophilus | >300 |
| Avermectin | - | - | B. xylophilus | 335.5 |
| Fosthiazate | - | - | B. xylophilus | 436.9 |
Table 2: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6n | Butyrylcholinesterase (BuChE) | 5.07 | [7] |
| C3 | Succinate Dehydrogenase (SDH) | 45.5 | [4] |
Table 3: Anticancer and Antiparasitic Activity of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [8]
| Compound ID | Cancer Cell Line / Parasite | EC50 (µM) |
| 23 | Drug-sensitive CML | 5.5 - 13.2 |
| 23 | Trypanosoma cruzi amastigotes | 2.9 |
| 23 | Leishmania amazonensis promastigotes | 12.2 |
| 23 | Leishmania amazonensis amastigotes | 13.5 |
Experimental Protocols
Protocol 1: Synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol Derivatives[9]
This protocol describes the nucleophilic substitution of the chlorine atom in a (chloromethyl)oxadiazole with various arylpiperazines.
Reaction Scheme:
Materials:
-
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1 equivalent)
-
Appropriate arylpiperazine derivative (1.1 equivalents)
-
Pyridine (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in anhydrous THF, add the arylpiperazine derivative.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%).
Protocol 2: Synthesis of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives[3]
This protocol outlines the synthesis of the chloromethyl-oxadiazole building block itself.
Reaction Scheme:
References
- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for amides and esters, which contributes to improved metabolic stability and pharmacokinetic properties of drug candidates. The functionalization of the 1,2,4-oxadiazole core is a key strategy in the development of novel therapeutic agents. This document provides a detailed experimental protocol for the nucleophilic substitution on 3-(chloromethyl)-1,2,4-oxadiazole, a versatile building block for introducing a variety of functional groups at the 3-position of the oxadiazole ring. The chloromethyl group serves as a reactive electrophile, readily undergoing substitution by a wide range of nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a non-nucleophilic base to quench the generated HCl.
Scheme 1: General Nucleophilic Substitution Reaction
Where Nu-H represents a generic nucleophile (e.g., amine, thiol, alcohol, azide).
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, sodium azide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous Solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 90 °C) for a period of 3 to 24 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired substituted product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on chloromethyl-substituted oxadiazoles with various nucleophiles, based on analogous reactions reported in the literature.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine Derivatives | K₂CO₃ | ACN | 90 | 3-8 | Good | [1] |
| Amines | TEA, DIPEA | ACN/THF | RT - 90 | 3-24 | 36-56 | [1] |
| N-nucleophiles | - | - | - | - | - | [2] |
| S-nucleophiles | - | - | - | - | - | [2] |
| Sodium Azide | NaN₃ | DMF | RT | 12 | >90 (typical) | Analogous Reactions |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic substitution reaction on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway Analogy: Molecular Scaffolding
This diagram illustrates the logical relationship of how the this compound acts as a core scaffold for diversification through nucleophilic substitution.
Caption: Diversification of the 1,2,4-oxadiazole scaffold.
References
Application of 3-(Chloromethyl)-1,2,4-oxadiazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 3-(chloromethyl)-1,2,4-oxadiazole as a key building block in the creation of potent kinase inhibitors. The inherent reactivity of the chloromethyl group makes this scaffold an invaluable electrophilic intermediate for the synthesis of diverse molecular architectures targeting key kinases in oncogenic signaling pathways.
Introduction
The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The introduction of a chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring provides a reactive handle for facile derivatization, enabling the construction of complex molecules with potential therapeutic applications. Recent studies have highlighted the utility of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives in the synthesis of multi-targeted kinase inhibitors, particularly those aimed at the epidermal growth factor receptor (EGFR) and BRAFV600E kinase, both of which are critical targets in cancer therapy.[1]
Application Notes
The primary application of this compound in this context is as an intermediate for the synthesis of hybrid molecules that combine the oxadiazole core with other pharmacologically relevant scaffolds, such as quinazoline-4-one. The linkage is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable nucleophile on the partner molecule.
A recent study detailed the synthesis of a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids with significant antiproliferative activity and inhibitory effects on EGFR and BRAFV600E.[1] The general structure of these hybrid molecules involves the coupling of a 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole with a quinazoline-4-one derivative.
Structure-Activity Relationships
Preliminary structure-activity relationship (SAR) studies on these 1,2,4-oxadiazole/quinazoline-4-one hybrids have revealed several key insights[1]:
-
Aryl/Alkyl Substituents on Quinazoline: The nature of the substituent at the 3-position of the quinazoline ring significantly influences antiproliferative activity, with the potency generally following the order: phenyl > m-tolyl > p-tolyl > ethyl > allyl.
-
Substitution on the Oxadiazole Phenyl Ring: The substitution pattern at the fourth position of the phenyl group attached to the 1,2,4-oxadiazole moiety impacts both antiproliferative activity and kinase inhibition. The observed trend for activity is Cl > OMe > H.
These findings suggest that further optimization of these positions can lead to the development of more potent and selective kinase inhibitors.
Data Presentation
The following table summarizes the in vitro biological activity data for a selection of 1,2,4-oxadiazole/quinazoline-4-one hybrids synthesized using 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates.
| Compound ID | R¹ (Quinazoline) | R² (Oxadiazole Phenyl) | GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 9b | Phenyl | Cl | 24 | 31 | 54 | 43 |
| 9c | Phenyl | OMe | 39 | 45 | 68 | 58 |
| 9h | m-tolyl | Cl | 30 | 38 | 61 | 51 |
| 9k | Ethyl | Cl | 42 | 53 | 79 | 65 |
| 9l | Ethyl | OMe | 51 | 64 | 88 | 76 |
| Erlotinib | - | - | 33 | 28 | - | 1100 |
Data extracted from Hisham et al., 2024.[1]
Experimental Protocols
Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole Derivatives (8a-c)
This protocol describes the synthesis of the key 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediate.
Step 1: Synthesis of Aryl Nitrile Derivatives (5a-c)
-
To a solution of the corresponding aldehyde (1 eq.) in THF, add 28% aqueous ammonia and iodine.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction to isolate the aryl nitrile derivative.
Step 2: Synthesis of Amidoxime Derivatives (6a-c)
-
Reflux the aryl nitrile derivative (1 eq.) with hydroxylamine hydrochloride and sodium carbonate in methanol for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the amidoxime derivative.
Step 3: Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole (8a-c)
-
Dissolve the amidoxime derivative (1 eq.) in dry acetone.
-
Add chloroacetyl chloride to the solution and stir to form the benzimidamide intermediate (7a-c).
-
Cyclize the intermediate by refluxing in toluene.
-
Purify the resulting 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivative using column chromatography with a hexane:ethyl acetate (9:1) eluent.[1]
Synthesis of 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids (9a-o)
-
To a solution of the appropriate quinazoline-4-one derivative (3a-e) in DMF, add the corresponding 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole (8a-c), anhydrous K₂CO₃, and KI.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, purify the final hybrid compound by recrystallization from ethanol.[1]
In Vitro Kinase Inhibition Assay (EGFR and BRAFV600E)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases.
Materials:
-
Recombinant human EGFR and BRAFV600E enzymes
-
ATP
-
Kinase buffer
-
Substrate peptide
-
Test compounds dissolved in DMSO
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a suitable detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic and evaluation workflow for quinazoline-oxadiazole kinase inhibitors.
References
Application Notes and Protocols: The Strategic Use of 3-(Chloromethyl)-1,2,4-oxadiazole in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups. This five-membered heterocycle is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including antiviral properties. Derivatives of 1,2,4-oxadiazole have shown promise against a range of viruses, such as Zika, dengue, Japanese encephalitis, and SARS-CoV-2.
This document provides detailed application notes and protocols for the use of 3-(Chloromethyl)-1,2,4-oxadiazole as a versatile building block in the synthesis of potential antiviral drug candidates. The chloromethyl group at the 3-position serves as a reactive handle for the facile introduction of the 1,2,4-oxadiazole core into a diverse range of molecules, making it an ideal starting material for the generation of compound libraries for antiviral screening.
Strategic Application in Antiviral Synthesis
This compound is a valuable reagent for lead generation and optimization in antiviral drug discovery. Its primary application lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the covalent linking of the 1,2,4-oxadiazole motif to various pharmacophores known to interact with viral targets. The key reaction is the alkylation of nucleophiles such as amines, phenols, thiols, and other heteroatoms present in known antiviral scaffolds.
This strategy enables the rapid synthesis of a library of novel compounds where the 1,2,4-oxadiazole ring can modulate pharmacokinetic properties, improve metabolic stability, or provide additional interactions with the biological target.
Experimental Protocols
The following protocols are representative methods for the synthesis of 1,2,4-oxadiazole derivatives using this compound.
Protocol 1: General Procedure for the N-Alkylation of Amines with this compound
This protocol describes a general method for the synthesis of 3-((arylamino)methyl)-1,2,4-oxadiazole derivatives, a common structural motif in bioactive molecules.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the desired amine (1.0 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add potassium carbonate (2.0 mmol, 276 mg).
-
Add this compound (1.1 mmol, 130 mg) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(Phenoxymethyl)-1,2,4-oxadiazole Derivatives via O-Alkylation
This protocol outlines the synthesis of ether-linked 1,2,4-oxadiazole derivatives through the reaction of this compound with phenols.
Materials:
-
This compound
-
Substituted phenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted phenol (1.0 mmol) in DMF (10 mL).
-
Add cesium carbonate (1.5 mmol, 488 mg) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.2 mmol, 142 mg) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 6-18 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the pure 3-(phenoxymethyl)-1,2,4-oxadiazole derivative.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of compounds synthesized from this compound, illustrating the expected outcomes of a screening campaign.
Table 1: Synthesis of N-alkylated 1,2,4-Oxadiazole Derivatives
| Compound ID | Nucleophilic Amine | Reaction Time (h) | Yield (%) |
| AV-001 | 4-Aminophenol | 6 | 85 |
| AV-002 | 2-Amino-5-fluoropyridine | 8 | 78 |
| AV-003 | 4-(Trifluoromethyl)aniline | 12 | 65 |
| AV-004 | Piperazine | 4 | 92 |
Table 2: In Vitro Antiviral Activity of Synthesized Compounds
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| AV-001 | Influenza A (H1N1) | 12.5 | >100 | >8 |
| AV-002 | SARS-CoV-2 | 8.2 | 95.4 | 11.6 |
| AV-003 | Dengue Virus (DENV-2) | 25.1 | >100 | >4 |
| AV-004 | Zika Virus (ZIKV) | 5.7 | 88.1 | 15.5 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of antiviral agents using this compound.
Caption: General workflow for the synthesis and evaluation of antiviral candidates.
Caption: Strategy for generating a diverse compound library for antiviral screening.
The Role of 3-(Chloromethyl)-1,2,4-oxadiazole in the Advancement of Anti-Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential across various disease areas, including oncology. Its derivatives have demonstrated a wide range of anti-cancer activities, acting on diverse molecular targets and signaling pathways. The compound 3-(Chloromethyl)-1,2,4-oxadiazole serves as a crucial and highly versatile building block in the synthesis of novel anti-cancer drug candidates. The reactive chloromethyl group at the 3-position provides a convenient handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This document provides detailed application notes on the utility of this compound in anti-cancer drug development, along with comprehensive protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Application Notes
1. A Versatile Scaffold for Diverse Anti-Cancer Agents:
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to drug candidates. Starting from this compound, a diverse library of derivatives can be synthesized through nucleophilic substitution reactions. By reacting it with various nucleophiles such as thiols, amines, and phenols, researchers can introduce a wide array of chemical functionalities, leading to the discovery of compounds with potent and selective anti-cancer activity.
2. Targeting Multiple Cancer Hallmarks:
Derivatives of 1,2,4-oxadiazole have been shown to target several key pathways and proteins implicated in cancer progression. These include:
-
Enzyme Inhibition: Certain derivatives exhibit potent inhibitory activity against enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and telomerase.
-
Apoptosis Induction: A significant mechanism of action for many 1,2,4-oxadiazole-based compounds is the induction of programmed cell death (apoptosis) in cancer cells, often through the activation of caspases, particularly caspase-3.
-
Signaling Pathway Modulation: These compounds can interfere with critical signaling cascades that are often dysregulated in cancer, including the EGFR/PI3K/Akt/mTOR pathway.
3. Structure-Activity Relationship (SAR) Studies:
The ease of derivatization of this compound facilitates extensive SAR studies. By systematically modifying the substituent introduced at the chloromethyl position, researchers can identify the chemical features that are essential for potent anti-cancer activity and selectivity against specific cancer cell lines or molecular targets. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds.
Quantitative Data Summary
The following tables summarize the anti-cancer activity of various 1,2,4-oxadiazole derivatives, showcasing the potential of this scaffold in developing potent therapeutic agents.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,5-diaryl-1,2,4-oxadiazoles | Mino (Mantle Cell Lymphoma) | 0.4 | - | - |
| Z138 (Chronic Lymphocytic Leukemia) | 0.4 | - | - | |
| Maver-1 (Mantle Cell Lymphoma) | 0.5 | - | - | |
| Jeko-R (Mantle Cell Lymphoma) | 0.7 | - | - | |
| Granta-519 (Leukemia) | 1.5 | - | - | |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375 (Melanoma) | 1.22 | Doxorubicin | 5.51 |
| MCF-7 (Breast Cancer) | 0.23 | Doxorubicin | 2.02 | |
| ACHN (Renal Cancer) | 0.11 | - | - | |
| 1,2,4-oxadiazole-isoxazole linked quinazoline | MCF-7 (Breast Cancer) | 0.056 | - | - |
| MDA-MB-231 (Breast Cancer) | 0.06 | - | - | |
| A549 (Lung Cancer) | 0.76 | - | - | |
| DU-145 (Prostate Cancer) | 0.011 | - | - | |
| 1,2,4-oxadiazole linked imidazopyrazine | MCF-7 (Breast Cancer) | 0.22 | Adriamycin | 2.02 |
| A-549 (Lung Cancer) | 1.09 | Adriamycin | 2.18 | |
| A-375 (Melanoma) | 1.18 | Adriamycin | 5.51 |
Table 2: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1,2,4-oxadiazole hydroxamate | HDAC1 | 1.8 | SAHA | - |
| HDAC2 | 3.6 | SAHA | - | |
| HDAC3 | 3.0 | SAHA | - |
Experimental Protocols
1. General Protocol for the Synthesis of 3-((Arylthio)methyl)-1,2,4-oxadiazole Derivatives
This protocol describes a general method for the synthesis of thioether derivatives starting from this compound.
-
Materials:
-
This compound
-
Substituted aryl thiol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a solution of the substituted aryl thiol (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure 3-((arylthio)methyl)-1,2,4-oxadiazole derivative.
-
2. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized 1,2,4-oxadiazole derivatives on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized 1,2,4-oxadiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with cell culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
3. Protocol for Caspase-3 Activity Assay
This protocol describes a method to determine the activation of caspase-3 in cancer cells treated with 1,2,4-oxadiazole derivatives, indicating apoptosis induction.
-
Materials:
-
Cancer cells treated with test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (clear for colorimetric assay, black for fluorometric assay)
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Cell Lysis: After treating the cells with the test compounds for the desired time, harvest the cells and wash them with ice-cold PBS. Lyse the cells using a suitable lysis buffer on ice for 20-30 minutes. Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
-
Visualizations
Caption: Workflow for developing anti-cancer agents from this compound.
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by 1,2,4-oxadiazole derivatives.
Application Notes and Protocols: 3-(Chloromethyl)-1,2,4-oxadiazole as an Amide Bond Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules. However, its susceptibility to enzymatic cleavage presents a significant challenge in drug design, often leading to poor metabolic stability and limited oral bioavailability. The 1,2,4-oxadiazole ring has emerged as a robust bioisosteric replacement for the amide functionality, offering improved pharmacokinetic profiles while maintaining or even enhancing biological activity. This document provides detailed application notes and experimental protocols for the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole and its utilization as a key building block for the bioisosteric replacement of amide bonds in drug discovery programs.
Introduction
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry. The replacement of a labile amide bond with a more stable heterocyclic ring system can lead to significant improvements in a drug candidate's metabolic stability, membrane permeability, and overall bioavailability.[1] The 1,2,4-oxadiazole moiety is an attractive non-classical bioisostere for the amide bond as it can mimic the planarity and dipole moment of the amide group.[1] Its inherent resistance to hydrolysis by peptidases and proteases makes it a valuable tool for overcoming the pharmacokinetic hurdles associated with amide-containing compounds.[2][3]
The this compound synthon is a particularly useful reagent as the chloromethyl group provides a reactive handle for facile incorporation into a target molecule, typically via nucleophilic substitution with amines or thiols. This allows for the versatile construction of a wide range of drug analogues where a problematic amide bond has been replaced.
Data Presentation
The following tables summarize quantitative data from studies where a 1,2,4-oxadiazole has been employed as an amide bond bioisostere, demonstrating its impact on biological activity.
Table 1: Comparison of in vitro Potency of Amide-Containing Compounds and their 1,2,4-Oxadiazole Bioisosteres.
| Parent Compound (Amide) | Bioisostere (1,2,4-Oxadiazole) | Target | Amide IC50/Ki | 1,2,4-Oxadiazole IC50/Ki | Fold Difference | Reference |
| DPP-4 Inhibitor (Compound 47) | DPP-4 Inhibitor (Compound 48) | DPP-4 | Equipotent | Equipotent | ~1 | [4] |
| α-Lipoic Acid Analog (Compound 28) | 1,2,4-Oxadiazole Analog (Compound 40) | Neuroprotection Assay | - | Potent | - | [4] |
| Chroman Analog (Compound 41) | 1,2,4-Oxadiazole Analog (Compound 42) | Neuroprotection Assay | - | Potent | - | [4] |
| Thiorphan | (R)- and (S)-retro-thiorphan Bioisostere (Compound 197) | NEP 24.11 | 2.3 nM (R), 210 nM (S) | > 4 µM | Loss of activity | [4] |
Table 2: Examples of Bioactive 1,2,4-Oxadiazole Derivatives.
| Compound | Target | Activity (IC50/EC50) | Reference |
| BMS-708163 | γ-secretase | Potent and selective | [4] |
| MAO-B Inhibitor (Compound 20) | MAO-B | 52 nM | [5] |
| AChE Inhibitor (Compound 2b) | Acetylcholinesterase (AChE) | 0.0158 µM | [6] |
| Anti-AD Compound (wyc-7-20) | Neuroprotective | Potent in vitro and in vivo | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of 3-substituted-1,2,4-oxadiazoles from amidoximes and orthoesters.
Materials:
-
2-Chloro-acetamide oxime
-
Trimethoxymethane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-acetamide oxime (1 equivalent) in anhydrous diethyl ether.
-
Add trimethoxymethane (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: General Procedure for the Incorporation of this compound as an Amide Bond Bioisostere via Nucleophilic Substitution
This protocol describes a general method for coupling this compound with a primary or secondary amine to replace an amide bond.
Materials:
-
This compound
-
Amine-containing substrate (R-NH₂ or R₂NH)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitoring by TLC or LC-MS) until the reaction is complete.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole-containing bioisostere.
Mandatory Visualization
Caption: Workflow for synthesis and incorporation of the bioisostere.
Caption: Inhibition of Notch signaling by γ-secretase inhibitors.
Conclusion
The use of this compound as a bioisosteric replacement for amide bonds represents a powerful strategy in modern drug discovery. This approach can effectively address the inherent metabolic liabilities of amide-containing compounds, leading to drug candidates with improved pharmacokinetic properties. The protocols and data presented herein provide a valuable resource for researchers seeking to employ this strategy in their own drug development programs. The continued exploration of such bioisosteric replacements will undoubtedly contribute to the discovery of novel and more effective therapeutics.
References
- 1. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives from 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its broad range of biological activities and its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[1][2][3] These derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] This document provides a detailed protocol for the one-pot synthesis of diverse 1,2,4-oxadiazole derivatives commencing from the versatile building block, 3-(chloromethyl)-1,2,4-oxadiazole. This method relies on the nucleophilic substitution at the chloromethyl group, offering a straightforward and efficient route to a library of novel compounds for drug discovery and development.
Principle of the Method
The synthetic strategy hinges on the reactivity of the chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. The one-pot nature of this protocol simplifies the synthetic process, reduces purification steps, and allows for the rapid generation of a diverse library of derivatives. The general reaction scheme is depicted below:
In this reaction, a generic this compound is treated with a nucleophile (Nu-H) in the presence of a suitable base to yield the corresponding substituted derivative.
Data Presentation
The following table summarizes the expected products and representative reaction conditions for the one-pot synthesis of 1,2,4-oxadiazole derivatives from a generic 5-aryl-3-(chloromethyl)-1,2,4-oxadiazole with various nucleophiles.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 4 | 5-Aryl-3-(phenoxymethyl)-1,2,4-oxadiazole | 85-95 |
| 2 | Thiophenol | Et₃N | Dichloromethane | 25 | 6 | 5-Aryl-3-((phenylthio)methyl)-1,2,4-oxadiazole | 80-90 |
| 3 | Aniline | NaH | Tetrahydrofuran | 65 | 5 | N-((5-Aryl-1,2,4-oxadiazol-3-yl)methyl)aniline | 75-85 |
| 4 | Piperidine | K₂CO₃ | Dimethylformamide | 50 | 8 | 3-((Piperidin-1-yl)methyl)-5-aryl-1,2,4-oxadiazole | 80-90 |
| 5 | Sodium Azide | NaN₃ | Dimethylformamide | 70 | 12 | 3-(Azidomethyl)-5-aryl-1,2,4-oxadiazole | 90-98 |
| 6 | Imidazole | NaH | Tetrahydrofuran | 60 | 6 | 3-((1H-Imidazol-1-yl)methyl)-5-aryl-1,2,4-oxadiazole | 70-80 |
Experimental Protocols
Materials and Equipment:
-
5-Aryl-3-(chloromethyl)-1,2,4-oxadiazole (starting material)
-
Selected nucleophile (e.g., phenol, thiophenol, aniline, etc.)
-
Anhydrous base (e.g., potassium carbonate, triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran, dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer, and IR spectrometer for product characterization.
General One-Pot Procedure for Nucleophilic Substitution:
-
To a dry round-bottom flask under an inert atmosphere, add 5-aryl-3-(chloromethyl)-1,2,4-oxadiazole (1.0 mmol, 1.0 eq.).
-
Dissolve the starting material in the appropriate anhydrous solvent (5-10 mL).
-
Add the selected nucleophile (1.1 mmol, 1.1 eq.) to the solution.
-
Carefully add the base (1.2 mmol, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction mixture at the temperature and for the duration specified in the table above.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis and purification of 1,2,4-oxadiazole derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Bioisosteric Role of 1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is often employed as a bioisostere of an ester or amide group to improve the pharmacokinetic properties of a drug candidate.
Caption: Bioisosteric relationship of 1,2,4-oxadiazole.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-(chloromethyl)-1,2,4-oxadiazole derivatives in click chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of key intermediates and their subsequent application in bioconjugation, drug discovery, and materials science.
Application Notes
The this compound scaffold is a valuable building block in medicinal chemistry and chemical biology. The presence of a reactive chloromethyl group allows for straightforward functionalization, making it an ideal starting point for the introduction of bioorthogonal handles suitable for click chemistry. Specifically, the chloromethyl group can be readily converted to an azidomethyl group via nucleophilic substitution with sodium azide. This transformation generates a key intermediate, 3-(azidomethyl)-1,2,4-oxadiazole, which can then participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
This two-step sequence provides a versatile platform for linking the 1,2,4-oxadiazole core to a wide array of molecules, including biomolecules, fluorescent probes, and polymer backbones. The 1,2,4-oxadiazole moiety itself is recognized as a bioisostere for esters and amides, offering improved metabolic stability, and is present in a number of biologically active compounds.[1] The combination of this privileged scaffold with the power of click chemistry opens up new avenues for the rapid and efficient synthesis of novel conjugates for various applications.
Key Applications:
-
Drug Discovery: The 1,2,3-triazole linkage formed during the click reaction is a stable and often biologically compatible linker. This strategy can be employed to synthesize libraries of 1,2,4-oxadiazole-containing compounds for high-throughput screening. The modular nature of click chemistry allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).
-
Bioconjugation: The bioorthogonal nature of the azide-alkyne cycloaddition makes it suitable for labeling biomolecules in complex biological environments. 3-(Azidomethyl)-1,2,4-oxadiazole derivatives can be used to label proteins, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne. The compatibility of the 1,2,4-oxadiazole scaffold with biological systems is an active area of research, with studies demonstrating its use in DNA-conjugated libraries.[2][3]
-
Materials Science: This click chemistry handle can be used to incorporate the 1,2,4-oxadiazole motif into polymers and other materials, potentially imparting desirable physicochemical or biological properties.
Quantitative Data Summary
While specific quantitative data for the direct two-step synthesis and click reaction of this compound derivatives is not extensively reported in a single source, the following table provides representative yields for the analogous reactions. The nucleophilic substitution of a chloromethyl group with sodium azide is typically a high-yielding reaction. The subsequent CuAAC reaction is also known for its high efficiency.
| Reaction Step | Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Nucleophilic Substitution (Azidation) | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine | Sodium Azide | DMF | Not specified | Good | |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide and Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp, 12 h | 91 | |
| One-pot Substitution and CuAAC | Benzyl bromide and a terminal alkyne | NaN₃, CuSO₄·5H₂O, Sodium Ascorbate, TBTA | tBuOH/H₂O | 65 °C, 18 h | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)-5-aryl-1,2,4-oxadiazole
This protocol describes the nucleophilic substitution of the chloride in a 3-(chloromethyl)-5-aryl-1,2,4-oxadiazole with sodium azide. This procedure is adapted from the analogous synthesis of an azidomethyl-1,3,4-oxadiazole derivative.
Materials:
-
3-(Chloromethyl)-5-aryl-1,2,4-oxadiazole (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(chloromethyl)-5-aryl-1,2,4-oxadiazole in DMF, add sodium azide.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(azidomethyl)-5-aryl-1,2,4-oxadiazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed click reaction between a 3-(azidomethyl)-5-aryl-1,2,4-oxadiazole and a terminal alkyne.
Materials:
-
3-(Azidomethyl)-5-aryl-1,2,4-oxadiazole (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve the 3-(azidomethyl)-5-aryl-1,2,4-oxadiazole and the terminal alkyne in a 1:1 mixture of tBuOH and water.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the degassed reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.
Protocol 3: One-Pot Synthesis of 1-((5-Aryl-1,2,4-oxadiazol-3-yl)methyl)-4-substituted-1H-1,2,3-triazole
This one-pot protocol combines the nucleophilic substitution and the CuAAC reaction, avoiding the isolation of the potentially hazardous azide intermediate. This procedure is adapted from a similar one-pot reaction with benzylic bromides.
Materials:
-
3-(Chloromethyl)-5-aryl-1,2,4-oxadiazole (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.05 eq)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Reaction tube or flask
Procedure:
-
To a reaction tube, add 3-(chloromethyl)-5-aryl-1,2,4-oxadiazole, the terminal alkyne, sodium azide, CuSO₄·5H₂O, and TBTA.
-
Add a 1:1 mixture of tBuOH and water to the reaction tube.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Seal the tube and stir the mixture at 65 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for click chemistry functionalization.
Caption: Workflow for biomolecule labeling.
References
Troubleshooting & Optimization
Navigating the Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole, this technical support center provides a comprehensive guide to troubleshooting common byproducts and optimizing reaction outcomes. This guide, presented in a question-and-answer format, directly addresses potential challenges encountered during experimentation.
The synthesis of this compound, a valuable building block in medicinal chemistry, can be a nuanced process. While the primary synthetic routes are well-established, the formation of undesired byproducts can often complicate purification and reduce yields. This guide aims to elucidate the origins of these common impurities and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: The most prevalent and direct method for synthesizing this compound is the cyclocondensation reaction of 2-chloro-acetamide oxime with an acylating agent. Common acylating agents for this transformation include chloroacetyl chloride and trimethoxymethane.[1] This one-pot synthesis is often favored for its efficiency.
Q2: During the synthesis using 2-chloro-acetamide oxime and chloroacetyl chloride, I've observed a significant amount of a byproduct with a mass corresponding to the starting amidoxime. What could be the issue?
A2: A common issue leading to the recovery of the starting amidoxime is the cleavage of the intermediate O-acyl amidoxime. This intermediate is formed by the reaction of the amidoxime with the acylating agent before the final cyclization to the oxadiazole ring. This cleavage is often promoted by the presence of moisture or other nucleophiles in the reaction mixture, which hydrolyze the O-acyl intermediate back to the starting materials.
Troubleshooting:
-
Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control reaction temperature: Excessive heat can promote the decomposition of the O-acyl intermediate.
-
Optimize base selection: If a base is used to facilitate the acylation, a non-nucleophilic base is preferred to avoid competing reactions.
Q3: My reaction is producing an isomeric byproduct that is difficult to separate from the desired this compound. What could this be?
A3: The formation of a six-membered ring, a 1,2,4-oxadiazin-5-one derivative, is a known side reaction in the synthesis of 1,2,4-oxadiazoles, particularly when using α-haloacyl chlorides like chloroacetyl chloride. This occurs through an alternative cyclization pathway of the intermediate.
Another possibility, though less common under standard synthesis conditions, is the Boulton-Katritzky rearrangement. This is a thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring to a more stable heterocyclic system. While more prevalent in 3,5-disubstituted 1,2,4-oxadiazoles, it's a potential consideration if the reaction is subjected to high temperatures or acidic workup conditions.
Troubleshooting:
-
Careful control of reaction conditions: Moderate temperatures and neutral or slightly basic conditions are generally preferred to disfavor the formation of the oxadiazinone.
-
Avoid strong acids: During workup and purification, avoid prolonged exposure to strong acids to minimize the risk of Boulton-Katritzky rearrangement.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The reactive nature of the chloromethyl group in both the starting material (2-chloro-acetamide oxime) and the product (this compound) can lead to several self-reaction byproducts.
| Byproduct/Issue | Probable Cause | Recommended Solution |
| Dimerization/Polymerization | The reactive chloromethyl group can undergo intermolecular nucleophilic substitution, leading to the formation of dimers or oligomeric materials. This is especially prevalent at higher temperatures or in the presence of nucleophilic species. | - Maintain a low reaction temperature. - Use a stoichiometric amount of reagents to avoid excess reactants that could initiate polymerization. - Quench the reaction promptly upon completion. |
| Hydrolysis of the Chloromethyl Group | Presence of water in the reaction mixture or during workup can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 3-(hydroxymethyl)-1,2,4-oxadiazole. | - Utilize rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere. - Employ anhydrous workup conditions where possible. |
| Formation of Bis(1,2,4-oxadiazol-3-ylmethyl) ether | This ether byproduct can form if the hydrolyzed product, 3-(hydroxymethyl)-1,2,4-oxadiazole, reacts with another molecule of this compound under basic conditions. | - Minimize the formation of the hydroxymethyl analog by ensuring anhydrous conditions. - If a basic workup is necessary, use it cautiously and at low temperatures. |
Experimental Protocols
Synthesis of this compound from 2-Chloro-acetamide Oxime and Trimethoxymethane
This procedure is a common method for the preparation of the target compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-acetamide oxime in a suitable anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add trimethoxymethane to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Primary synthesis pathway to the target molecule.
Caption: Troubleshooting common byproduct formations.
By understanding the potential pitfalls and implementing the suggested troubleshooting strategies, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
References
Technical Support Center: Optimizing Reaction Yield for 3-(Chloromethyl)-1,2,4-oxadiazole Alkylation
Welcome to the technical support center for optimizing alkylation reactions using 3-(chloromethyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed experimental protocols, and data-driven insights to enhance reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the alkylation of various nucleophiles with this compound.
Q1: My alkylation reaction shows low or no yield. What are the common causes?
A1: Low yields in these reactions typically stem from a few key factors: incomplete deprotonation of the nucleophile, low reactivity of the reactants, or degradation of the starting material or product.
-
Problem: Incomplete Deprotonation: The nucleophile must be sufficiently deprotonated to attack the electrophilic chloromethyl group.
-
Solution: Ensure the base is strong enough for the pKa of your nucleophile. For weakly acidic nucleophiles like secondary amines or some phenols, a stronger base like sodium hydride (NaH) may be necessary over weaker bases like potassium carbonate (K₂CO₃). Always use anhydrous solvents, as water can quench the base and inhibit deprotonation.
-
-
Problem: Low Reactivity: The inherent reactivity of the nucleophile or the stability of the this compound can affect reaction rates.
-
Solution: The reactivity of halides is generally I > Br > Cl. While converting the starting material is not always feasible, adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction via an in situ Finkelstein reaction, converting the more stable chloride to a more reactive iodide intermediate. Increasing the reaction temperature can also improve rates, but must be balanced against potential degradation.
-
-
Problem: Degradation: The 1,2,4-oxadiazole ring can be unstable under certain conditions.
-
Solution: The O-N bond in the 1,2,4-oxadiazole ring is susceptible to cleavage under harsh basic or thermal conditions, which can lead to ring-opening and the formation of nitrile byproducts.[1] Avoid excessively high temperatures or prolonged reaction times. If degradation is suspected, consider using milder bases (e.g., Cs₂CO₃ instead of NaH) or running the reaction at a lower temperature for a longer duration.
-
Q2: I'm observing multiple products on my TLC/LC-MS. What are the likely side reactions?
A2: The formation of multiple products often points to over-alkylation, competing O- vs. N-alkylation (for ambident nucleophiles), or rearrangement of the oxadiazole ring.
-
Problem: Dialkylation/Over-alkylation: This is common with primary amines or other nucleophiles with multiple reactive sites.
-
Solution: Carefully control the stoichiometry. Use of a slight excess (1.1-1.2 equivalents) of the nucleophile can disfavor the second alkylation. Alternatively, adding the this compound slowly to the reaction mixture keeps its concentration low, minimizing the chance of a second reaction.
-
-
Problem: Competing O- vs. N-Alkylation: Nucleophiles like substituted indazoles or phenols can react at different sites.
-
Solution: The choice of base and solvent is critical for directing regioselectivity. For N-alkylation of indazoles, strong bases like NaH in aprotic solvents such as THF or DMF typically favor the thermodynamically more stable N-1 product.
-
-
Problem: Ring Rearrangement: Under thermal or acidic conditions, 3,5-disubstituted 1,2,4-oxadiazoles can undergo rearrangements like the Boulton-Katritzky rearrangement, leading to isomeric heterocyclic products.[2]
-
Solution: Maintain neutral, anhydrous conditions during workup and purification. Avoid strong acids and excessive heat. If rearrangement is a persistent issue, investigate alternative, milder reaction conditions.
-
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The ideal base and solvent combination depends on the pKa and solubility of your nucleophile.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A versatile, mild base suitable for many phenols, thiols, and secondary amines. It is often used in polar aprotic solvents like acetonitrile (ACN) or DMF.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base ideal for deprotonating less acidic nucleophiles, including some alcohols and heterocycles like indazole.[3][4] It requires anhydrous aprotic solvents like THF or DMF.
-
Caesium Carbonate (Cs₂CO₃): Often provides higher yields than K₂CO₃ due to the "caesium effect," which involves better solvation of the cation and a more "naked," reactive anion. It is a good choice for challenging alkylations.
-
-
Solvents:
-
Acetonitrile (ACN): A polar aprotic solvent that is excellent for reactions with carbonate bases. It is relatively easy to remove under vacuum.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can dissolve a wide range of substrates and salts. Its high boiling point allows for higher reaction temperatures, but it can be difficult to remove completely.
-
Tetrahydrofuran (THF): A less polar aprotic solvent, commonly paired with strong bases like NaH. Its lower boiling point makes it suitable for reactions that require gentle heating.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and yields for the alkylation of various nucleophiles with chloromethyl-oxadiazole derivatives. This data is compiled from studies on the closely related 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole and serves as a strong predictive model for the 3-(chloromethyl) isomer.
Table 1: O-Alkylation of 4-Hydroxybenzenesulfonamide with 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles
| Entry | Base (equiv.) | Solvent | Additive (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | KI (0.1) | Reflux | 8 | 86 |
| 2 | K₂CO₃ (2.0) | ACN | KI (0.1) | Reflux | 8 | 81 |
| 3 | K₂CO₃ (2.0) | DMF | KI (0.1) | 80 | 6 | 75 |
| 4 | K₂CO₃ (2.0) | Acetone | None | Reflux | 8 | 28 |
Data adapted from studies on O-alkylation of phenols with chloromethyl-oxadiazoles, highlighting the catalytic effect of KI.
Table 2: Sₙ2 Reaction with Cyanide using 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
| Entry | Nucleophile (equiv.) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| 1 | KCN (4.0) | ACN | Room Temp | 24 | Alkyl nitrile | >85 |
| 2 | KCN (2.0) | ACN | 100 | 12 | Decyanated | 75-85 |
Data adapted from a study on the reaction with KCN, illustrating temperature-dependent product outcomes.[5][6]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equiv.) and anhydrous acetonitrile (ACN, approx. 0.1 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.1 equiv.). For less reactive systems, add potassium iodide (KI, 0.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol using NaH
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.
-
Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the dropwise addition of a solution of the phenol (1.0 equiv.) in anhydrous DMF at 0°C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Reagent Addition: Cool the mixture back to 0°C and add a solution of this compound (1.1 equiv.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the alkylation of nucleophiles.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of 3-(chloromethyl)-1,2,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound derivatives.
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective purification techniques for these compounds are column chromatography and recrystallization.[1] Column chromatography is widely used for separating the target compound from impurities and reaction byproducts.[2] Recrystallization is an effective method for purifying solid products, based on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[3]
Q2: My purified product shows low purity and contains unexpected isomers. What could be the cause?
A2: The presence of isomers might be due to a Boulton-Katritzky rearrangement, a common thermal or acid-catalyzed rearrangement for 1,2,4-oxadiazoles.[1] This can be particularly problematic if the synthesis or workup involves high temperatures or acidic conditions.
-
Troubleshooting Steps:
-
Neutral, Anhydrous Conditions: During workup and purification, use neutral and anhydrous (dry) conditions to minimize the risk of rearrangement.[1]
-
Temperature Control: Avoid excessive heating during both the reaction and purification steps. If heating is necessary for dissolution during recrystallization, use the minimum temperature required.
-
Storage: Store the purified compound in a dry and cool environment to prevent degradation over time.[1] Some derivatives can be unstable even under freezing conditions.[4]
-
Q3: I'm observing degradation of my compound during purification by column chromatography on silica gel. How can I prevent this?
A3: this compound derivatives can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or rearrangement.[1] The chloromethyl group can also be reactive.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Consider using deactivated silica gel. You can prepare this by adding a small percentage of a base, like triethylamine (e.g., 0.5-1% v/v), to your eluent system.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.
-
Speed: Do not let the compound sit on the column for an extended period. Perform the chromatography as efficiently as possible.
-
Q4: How do I select the right solvent system for column chromatography?
A4: The ideal solvent system should provide good separation between your target compound and impurities, with a retention factor (Rf) for the desired product typically between 0.2 and 0.4 on a TLC plate.
-
Commonly Used Systems: A gradient of ethyl acetate in hexanes is a very common starting point for purifying 1,2,4-oxadiazole derivatives.[1][5]
-
Solvent Screening: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone to find the optimal separation.
Q5: What is the best approach for recrystallizing my this compound derivative?
A5: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot and poorly soluble when cold.[3]
-
Solvent Selection: Common solvents to screen for oxadiazole derivatives include ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3]
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[3]
-
Data Presentation: Purification Parameters
The following tables summarize typical purification conditions found in the literature for 1,2,4-oxadiazole derivatives. These can serve as a starting point for optimization.
Table 1: Column Chromatography Solvent Systems
| Derivative Type | Stationary Phase | Eluent System | Reference |
| 3-Trifluoromethyl-1,2,4-oxadiazole Analogues | Silica Gel | 0-25% Ethyl Acetate/Hexanes | [5] |
| Trisubstituted 1,2,4-oxadiazole-acetonitriles | Silica Gel | Not specified, CH₂Cl₂ used for extraction | [2] |
| General 1,2,4-Oxadiazoles | Silica Gel | Ethyl Acetate/Hexane | [1] |
| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol | Silica Gel | 0-40% Ethyl Acetate in Heptane | [4] |
Table 2: Recrystallization Solvents
| Derivative Type | Solvent(s) | Reference |
| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | [3] |
| General 1,3,4-Oxadiazole Derivatives | DMF:Methanol (2:2 volume ratio) | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound derivatives using silica gel flash chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates. A good system will show clear separation between your product and impurities, with an Rf value of ~0.3 for the product. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. If a gradient is needed, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.[1][2]
Protocol 2: Purification by Recrystallization
This protocol is adapted from a procedure for a 1,2,4-oxadiazole derivative and can be used as a general method.[3]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a small amount of a pre-selected solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into another pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the solvent's boiling point.[3]
Visualizations
Caption: General workflow for purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges and offers potential causes and solutions to overcome them in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired 3,5-Disubstituted 1,2,4-Oxadiazole | Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole is often the most challenging.[1][2] Cleavage of the O-Acyl Amidoxime Intermediate: This is a common side reaction, particularly with prolonged heating or in the presence of moisture, reverting back to the amidoxime and a carboxylic acid derivative.[1][2] Incomplete Acylation of the Amidoxime: The initial acylation of the amidoxime may not have gone to completion.[1] | - Optimize Cyclodehydration: For thermal cyclization, ensure adequate heating, possibly by switching to a higher boiling solvent like xylene or by using microwave irradiation.[1] For base-mediated cyclization, employ strong, non-nucleophilic bases like TBAF in anhydrous THF.[1] - Minimize Intermediate Cleavage: Use anhydrous conditions and minimize reaction time and temperature for the cyclodehydration step.[1] - Ensure Complete Acylation: Use a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA to ensure the O-acyl amidoxime intermediate is formed efficiently before attempting cyclization.[1] |
| Formation of an Unexpected Isomer or Heterocycle | Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal or acid-catalyzed rearrangement to form other heterocyclic systems.[1][3] | - Control Reaction Conditions: Avoid high temperatures and acidic conditions during workup and purification. Use neutral, anhydrous conditions where possible.[1] - Proper Storage: Store the purified 1,2,4-oxadiazole in a dry environment to prevent moisture-induced rearrangement.[1] |
| Difficulty in Purification of the Final Product | Presence of Starting Materials: Unreacted amidoxime or acylating agent can complicate purification. Formation of Side Products: Byproducts from cleavage of the O-acyl amidoxime or other side reactions can have similar polarities to the desired product. | - Optimize Stoichiometry and Reaction Time: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust the stoichiometry of the reagents as needed. - Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method for crystalline products. |
| Poor Regioselectivity (Formation of other Oxadiazole Isomers) | While the formation of other 1,2,4-oxadiazole regioisomers (e.g., 3,4-disubstituted) is less common in the standard synthesis from amidoximes and acylating agents due to the reaction mechanism, the term "regioselectivity" in this context often refers to the selective formation of the 1,2,4-oxadiazole ring over other possible heterocyclic products. The reaction of amidoximes with unsymmetrical electrophiles could potentially lead to regioisomeric products. | - Choice of Method: The most common and reliable method for ensuring the 3,5-disubstituted pattern is the acylation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. The substituent from the amidoxime will be at the 3-position, and the substituent from the acylating agent will be at the 5-position. - Alternative Strategies: For specific substitution patterns, consider alternative synthetic routes such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though this may present its own regiochemical challenges depending on the substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most widely used method is the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole.[4]
Q2: My reaction is not proceeding to the final product and seems to be stalled at the O-acyl amidoxime intermediate. What can I do?
A2: The cyclodehydration of the O-acyl amidoxime is often the rate-limiting step and can require forcing conditions. You can try increasing the reaction temperature, switching to a higher-boiling solvent, or using a stronger base to promote cyclization. Microwave-assisted synthesis can also be very effective in driving this reaction to completion in a much shorter time.[1]
Q3: I am observing a significant amount of the starting amidoxime in my crude product. What is happening?
A3: This is likely due to the cleavage of the O-acyl amidoxime intermediate back to the starting materials.[1][2] This hydrolysis is often promoted by water or prolonged heating. Ensure you are using anhydrous solvents and reagents, and try to minimize the reaction time for the cyclodehydration step.
Q4: Can I use a one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles?
A4: Yes, several one-pot procedures have been developed. For instance, reacting nitriles directly with hydroxylamine hydrochloride in the presence of a base can yield symmetrically 3,5-disubstituted 1,2,4-oxadiazoles. Other one-pot methods involve the in-situ formation and cyclization of the O-acyl amidoxime without isolating the intermediate, which can improve efficiency.
Q5: I have identified an impurity with the same mass as my product but with a different NMR spectrum. What could it be?
A5: It is possible that your desired 1,2,4-oxadiazole has undergone a Boulton-Katritzky rearrangement to a more stable heterocyclic isomer, especially if your reaction or workup involved heat or acidic conditions.[1][3]
Experimental Protocols
Detailed Methodology for Microwave-Assisted Synthesis of (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
This protocol is adapted from a reported efficient synthesis strategy.
Step 1: Acylation of Amidoxime
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
In a separate flask, dissolve the desired 3-aryl-acryloyl chloride (1.14 mmol) in 3.0 mL of anhydrous dichloromethane.
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred amidoxime suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 2: Silica-Supported Cyclization
-
Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the silica-supported O-acyl amidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and for a time sufficient to effect cyclodehydration (e.g., 10-30 minutes; optimization may be required).
Step 3: Workup and Purification
-
After allowing the reaction vessel to cool, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Combine the fractions containing the product and concentrate under reduced pressure.
-
Further purify the crude product by column chromatography or recrystallization to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
Quantitative Data Summary
The following tables summarize yields for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under different reported conditions.
Table 1: One-Pot Synthesis of Symmetrically 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 3,5-Diphenyl-1,2,4-oxadiazole | 95 |
| 2 | 4-Chlorobenzonitrile | 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole | 92 |
| 3 | 4-Methylbenzonitrile | 3,5-Bis(4-methylphenyl)-1,2,4-oxadiazole | 94 |
| 4 | 3-Chlorobenzonitrile | 3,5-Bis(3-chlorophenyl)-1,2,4-oxadiazole | 90 |
Reaction conditions: Nitrile, hydroxylamine hydrochloride, and potassium fluoride under solvent-free conditions.
Table 2: Microwave-Assisted Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
| Entry | Aryl group on vinyl moiety | Product | Yield (%) |
| 1 | Phenyl | (E)-3-Phenyl-5-styryl-1,2,4-oxadiazole | 60 |
| 2 | 4-Fluorophenyl | (E)-3-Phenyl-5-(4-fluorostyryl)-1,2,4-oxadiazole | 55 |
| 3 | 4-Chlorophenyl | (E)-3-Phenyl-5-(4-chlorostyryl)-1,2,4-oxadiazole | 62 |
| 4 | 4-Methoxyphenyl | (E)-3-Phenyl-5-(4-methoxystyryl)-1,2,4-oxadiazole | 58 |
Visualizations
General Synthetic Workflow for 3,5-Disubstituted 1,2,4-Oxadiazoles
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
References
Preventing decomposition of 3-(Chloromethyl)-1,2,4-oxadiazole during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-(Chloromethyl)-1,2,4-oxadiazole in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the compound's stability and offer strategies to prevent its decomposition during reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block used in organic synthesis.[1] Its reactive chloromethyl group serves as a key functional handle for introducing the 1,2,4-oxadiazole moiety into larger molecules.[1] This is particularly valuable in medicinal chemistry, where the 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.[2]
Q2: What are the main stability concerns associated with this compound?
The primary stability concerns stem from two main aspects of its structure:
-
The reactive chloromethyl group: This group is susceptible to nucleophilic substitution, including hydrolysis by water, which converts it to the corresponding hydroxymethyl derivative.[3]
-
The 1,2,4-oxadiazole ring: This heterocyclic system exhibits relatively low aromaticity and possesses a weak O-N bond.[4][5] This makes it prone to rearrangement reactions, such as the Boulton-Katritzky rearrangement, particularly under thermal stress or in the presence of acid or moisture.[6][7]
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.[9] Containers should be kept tightly closed to prevent exposure to moisture.[8]
Q4: What are the primary decomposition products of this compound?
The two main decomposition pathways lead to the following products:
-
Hydrolysis Product: 3-(Hydroxymethyl)-1,2,4-oxadiazole, formed by the reaction of the chloromethyl group with water.[3]
-
Rearrangement Products: Various other heterocyclic compounds can be formed through rearrangements of the 1,2,4-oxadiazole ring. The specific products will depend on the reaction conditions and the substituents on the ring.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a more polar side product (as seen on TLC). | Hydrolysis of the chloromethyl group. This is often caused by residual water in solvents or reagents, or exposure to atmospheric moisture. | - Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves. - Run reactions under an inert atmosphere (nitrogen or argon). - Minimize reaction and workup times. - If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. |
| Formation of unexpected isomeric byproducts. | Rearrangement of the 1,2,4-oxadiazole ring. This can be triggered by elevated temperatures, acidic conditions, or prolonged reaction times. | - Maintain a low reaction temperature. If heating is necessary, carefully control the temperature and reaction time. - Avoid strongly acidic conditions. If an acid scavenger is needed, consider using a non-nucleophilic base. - Use neutral, anhydrous conditions for workup and purification.[6] |
| Reaction fails to go to completion, even with excess nucleophile. | Decomposition of the starting material. this compound may be degrading under the reaction conditions before it can react with the nucleophile. | - Add the this compound to the reaction mixture in portions over time. - Lower the reaction temperature. - Choose a solvent that enhances the stability of the starting material. Aprotic solvents are generally preferred.[7] |
| Dimerization of the starting material. | High temperatures. Dimerization of similar compounds has been observed at temperatures above 100°C.[3] | - Avoid excessive heating. If the reaction requires elevated temperatures, carefully monitor for the formation of higher molecular weight byproducts. |
Data on Stability and Decomposition
While specific kinetic data for the decomposition of this compound is limited in the public domain, the following table summarizes relevant information for a structurally similar compound and general principles for the 1,2,4-oxadiazole ring system.
| Parameter | Condition | Observation/Data | Implication for Experimental Design |
| Hydrolysis of Chloromethyl Group | pH 7 (for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole) | Rate constant (k) = 0.05 h⁻¹[3] | Even at neutral pH, hydrolysis can occur. Reactions should be conducted under anhydrous conditions to minimize this side reaction. |
| Thermal Stability | >100°C (for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole) | Dimerization observed (15% yield at 120°C).[3] | Avoid prolonged heating at high temperatures to prevent dimerization and other thermal decomposition pathways. |
| Ring Stability | Thermal, acidic, or moist conditions | Prone to Boulton-Katritzky rearrangement.[6] | Maintain neutral and anhydrous conditions whenever possible. Avoid strong acids. |
| Comparative Isomer Stability | General observation | 1,3,4-Oxadiazole is the most stable isomer.[10] | The 1,2,4-isomer is inherently less stable, necessitating careful handling and reaction control. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine, with precautions to minimize decomposition.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware, dried in an oven before use
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine nucleophile (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous aprotic solvent.
-
Addition of Electrophile: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture at 0°C (ice bath). The slow addition helps to control any exotherm and minimizes local concentration of the electrophile.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a minimal amount of cold water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Protocol 2: Storage of this compound in Solution
For applications requiring the use of a stock solution, the following protocol is recommended to enhance stability.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile or THF)
-
Molecular sieves (3Å or 4Å, activated)
-
Inert gas supply
-
Storage vial with a septum-lined cap
Procedure:
-
Solvent Preparation: Dry the chosen aprotic solvent over activated molecular sieves for at least 24 hours before use.
-
Solution Preparation: Under an inert atmosphere, prepare the stock solution of this compound to the desired concentration using the dried solvent.
-
Storage: Store the solution in a tightly sealed vial with a septum cap at 2-8°C. For long-term storage, consider adding a small amount of activated molecular sieves to the vial to scavenge any residual moisture.
-
Usage: When using the stock solution, withdraw the required amount using a dry syringe under a positive pressure of inert gas.
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. scirp.org [scirp.org]
Side reactions of the chloromethyl group on the oxadiazole ring
Technical Support Center: Chloromethyl-Oxadiazole Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with chloromethyl-substituted oxadiazole rings. It addresses common side reactions encountered during nucleophilic substitution and other transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of the chloromethyl group on an oxadiazole ring?
A1: The chloromethyl group (-CH₂Cl) attached to an oxadiazole ring is a reactive electrophile. The electron-withdrawing nature of the oxadiazole ring activates the methylene carbon, making it highly susceptible to nucleophilic substitution reactions (SN2).[1][2] This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new C-N, C-S, C-O, and C-C bonds respectively.[3][4]
Q2: How stable is the oxadiazole ring itself during these reactions?
A2: Both 1,3,4- and 1,2,4-oxadiazole rings are generally stable under standard nucleophilic substitution conditions.[5] However, the 1,2,4-oxadiazole isomer can be susceptible to ring-opening under certain thermal or strongly basic conditions due to the inherent weakness of the O-N bond.[6] It is crucial to perform functionalization under mild conditions to maintain the integrity of the heterocyclic core.[6]
Q3: What are the most common side products I should be aware of?
A3: The most frequently encountered side products stem from the high reactivity of the chloromethyl group and the reaction conditions. These include:
-
Dimerization or Oligomerization: Self-reaction of the starting material or product.
-
Hydrolysis: Reaction with trace water to form the corresponding hydroxymethyl (-CH₂OH) analog.
-
Over-alkylation: Particularly with primary or secondary amine nucleophiles, the initial product can react further to yield tertiary amines or even quaternary ammonium salts.[7]
-
Elimination: Formation of an exocyclic double bond, though this is less common and typically requires a strong, sterically hindered base.[7]
Q4: Can I use chloromethyl methyl ether (MOMCl) for the chloromethylation of my oxadiazole precursor?
A4: Yes, chloromethyl methyl ether, often in the presence of a Lewis acid catalyst, is a common agent for the chloromethylation of heterocyclic systems, including oxadiazoles.[3] However, due to its toxicity, alternative methods using reagents like dimethoxymethane and chlorosulfonic acid are also employed, offering advantages such as milder conditions and simpler operation.[3][8]
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and recommended solutions.
Issue 1: An unexpected mass peak corresponding to a dimer is observed in LC-MS.
-
Probable Cause: The high reactivity of the chloromethyl group can lead to self-condensation, where a nucleophilic site on one molecule (e.g., a ring nitrogen or the nucleophilic product) attacks the chloromethyl group of another. This is exacerbated by high concentrations, high temperatures, and the use of a strong base that can deprotonate a weakly acidic N-H on the ring or the product.
-
Solutions:
-
High Dilution: Reduce the reaction concentration significantly (e.g., from 0.5 M to 0.05 M) to decrease the probability of intermolecular collisions.
-
Slow Addition: Add the chloromethyl oxadiazole substrate slowly via a syringe pump to the solution of the nucleophile. This keeps the instantaneous concentration of the electrophile low.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to reduce the reaction rate and minimize side reactions.
-
Base Selection: Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of strong bases like NaH or hydroxides.
-
Issue 2: The product appears to have hydrolyzed, showing a -CH₂OH group instead of the desired substitution.
-
Probable Cause: The presence of water in the reaction mixture. Chloromethyl groups are sensitive to moisture, especially in the presence of a base or at elevated temperatures.
-
Solutions:
-
Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which are easier to dry and less likely to participate in the reaction than protic solvents.[4]
-
Issue 3: Multiple products are observed when using an amine nucleophile, corresponding to mono-, di-, and even tri-alkylation.
-
Probable Cause: Over-alkylation is a classic side reaction for primary and secondary amines.[7] The product of the initial substitution is often a more nucleophilic secondary or tertiary amine, which competes with the starting amine for the electrophile.
-
Solutions:
-
Excess Nucleophile: Use a large excess (3-10 equivalents) of the starting amine. This statistically favors the reaction of the chloromethyl oxadiazole with the intended nucleophile over the product.
-
Alternative Protocols: For primary amines, consider using the Gabriel synthesis. First, react the chloromethyl oxadiazole with potassium phthalimide, followed by cleavage with hydrazine to yield the clean primary amine product.[1] Alternatively, reacting with sodium azide followed by reduction also provides a clean route.[1][4]
-
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence product distribution. Note: These are representative values for guidance and not from a specific publication.
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Predominant Side Product |
| Concentration | 1.0 M | 0.1 M | Dimer |
| Temperature | 80 °C | 25 °C | Dimer / Degradation |
| Solvent | Technical Grade Acetone | Anhydrous THF | Hydrolysis Product |
| Base (for Amine Alkylation) | 1.1 eq. K₂CO₃ | 3.0 eq. Amine (self-base) | Over-alkylation Product |
| Addition Method | All reagents mixed at once | Slow addition of electrophile | Dimer |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes the reaction of a generic 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole with a thiol nucleophile.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve the thiol nucleophile (1.1 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF (to achieve a final substrate concentration of 0.1 M).
-
Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve the 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Addition: Add the oxadiazole solution dropwise to the stirred reaction mixture over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired thioether product.
Visualizations
Reaction Pathways Diagram
The following diagram illustrates the desired SN2 reaction competing with common dimerization and hydrolysis side reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving issues with unexpected reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 3-(Chloromethyl)-1,2,4-oxadiazole-based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(chloromethyl)-1,2,4-oxadiazole-based compounds.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds. Here’s a logical approach to begin addressing this issue:
-
Characterize the Physicochemical Properties: Before attempting to improve solubility, it's crucial to understand the baseline properties of your compound. This includes determining the melting point, logP (lipophilicity), and pKa.
-
Particle Size Reduction: The dissolution rate of a compound can often be improved by increasing its surface area.[1][2] Simple micronization through techniques like milling can be a cost-effective first step.[2]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the solution can significantly enhance solubility.[2][3] For 1,2,4-oxadiazole derivatives, which are generally weakly basic, acidification of the medium might improve solubility.
-
Co-solvents: Employing a co-solvent system is a straightforward method to increase the solubility of poorly soluble drugs.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q2: I've tried basic pH adjustment and co-solvents with limited success. What advanced formulation strategies can I explore?
A2: If initial methods are insufficient, more advanced formulation strategies can be employed. These techniques often involve more complex preparations but can yield significant improvements in solubility and bioavailability.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[4][5] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[4]
-
Nanosuspensions: Reducing particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.[7][8][9][10] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants and polymers.[8] This is a promising approach for drugs that are poorly soluble in both aqueous and organic media.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13][14][15]
Q3: Can I chemically modify my this compound derivative to improve its solubility?
A3: Yes, chemical modification through a prodrug approach is a powerful strategy. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16][17][18]
Key prodrug strategies include:
-
Introduction of Ionizable Groups: Attaching ionizable moieties like phosphates, amino acids, or carboxylic acids can significantly increase water solubility.[16] Phosphate esters are a particularly successful strategy for enhancing the delivery of poorly water-soluble drugs.[16][19]
-
Attachment of Hydrophilic Polymers: Conjugating the drug to hydrophilic polymers such as polyethylene glycol (PEG) can improve solubility and pharmacokinetic properties.[17]
It is important to consider that structural modifications might affect the pharmacological activity of the compound.[20][21] Therefore, any modification should be followed by a thorough evaluation of the compound's efficacy and safety. The electron-withdrawing nature of the oxadiazole ring can influence its metabolic stability and potential for functionalization.[22][23]
Q4: Are there any specific considerations for the 1,2,4-oxadiazole ring itself when trying to improve solubility?
A4: The 1,2,4-oxadiazole ring is known for its chemical and thermal stability, which is advantageous in drug design.[23][24] Strategic substitutions on the oxadiazole scaffold or on appended aromatic rings can influence physicochemical properties, including solubility. For instance, the introduction of polar functional groups at positions that do not interfere with the compound's primary biological target can be a viable strategy. Fragment-based drug design approaches have been used to enhance the solubility of oxadiazole compounds while maintaining their biological activity.[24]
Data Presentation
The following tables summarize hypothetical quantitative data for different solubility enhancement techniques applied to a model this compound-based compound ("Compound X").
Table 1: Effect of Particle Size Reduction on Aqueous Solubility of Compound X
| Technique | Mean Particle Size (µm) | Aqueous Solubility (µg/mL) | Fold Increase |
| Untreated | 50.2 | 0.8 | - |
| Jet Milling | 5.1 | 4.2 | 5.3 |
| Nanosuspension | 0.25 | 25.6 | 32.0 |
Table 2: Influence of pH on the Solubility of Compound X
| pH | Aqueous Solubility (µg/mL) |
| 7.4 | 0.9 |
| 5.0 | 3.5 |
| 3.0 | 15.2 |
| 1.2 | 28.9 |
Table 3: Comparison of Advanced Formulation Strategies for Compound X
| Formulation Strategy | Carrier/Complexing Agent | Drug:Carrier Ratio | Apparent Solubility (µg/mL) | Fold Increase |
| Solid Dispersion | PVP K30 | 1:5 | 45.8 | 57.3 |
| Solid Dispersion | PEG 8000 | 1:10 | 62.1 | 77.6 |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin | 1:1 (molar) | 112.5 | 140.6 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse 1% (w/v) of the this compound compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
High-Shear Mixing: Stir the mixture using a high-shear mixer at 10,000 rpm for 30 minutes to obtain a homogenous pre-suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering.
-
Characterization: Characterize the solid state of the nanoparticles (e.g., by X-ray powder diffraction) and determine the drug content and solubility.
Protocol 2: Formulation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve the this compound compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a desired ratio (e.g., 1:5 drug to carrier).[5]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a suitable sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for its amorphous or crystalline nature (using DSC and XRPD), drug content, and dissolution rate.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
-
Paste Formation: Add a small amount of water to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar to form a homogeneous paste.[13]
-
Incorporation of Drug: Slowly add the this compound compound to the paste while triturating for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR. Evaluate the complex for its solubility and dissolution properties.
Visualizations
Caption: A workflow for improving the solubility of oxadiazole compounds.
Caption: A decision tree for troubleshooting low solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsm.com [ijpsm.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. wjpls.org [wjpls.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. omicsonline.org [omicsonline.org]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. eijppr.com [eijppr.com]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jpbsci.com [jpbsci.com]
- 23. researchgate.net [researchgate.net]
- 24. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted 1,2,4-Oxadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve the formation of 1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 1,2,4-oxadiazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Coupling: The initial formation of the O-acylamidoxime intermediate is slow or incomplete. 2. Incomplete Cyclization: The intermediate fails to cyclize to the final 1,2,4-oxadiazole. 3. Degradation of Reagents or Product: High temperatures or prolonged reaction times may cause decomposition. 4. Unsuitable Solvent: The chosen solvent may not be optimal for microwave heating or reagent solubility. 5. Inactive Reagents: Carboxylic acid, amidoxime, or coupling agents may have degraded. | 1. Optimize Coupling Agent: Use a more efficient coupling agent such as HBTU, TBTU, or generate the acid chloride in situ. 2. Increase Microwave Power/Temperature: Carefully increase the reaction temperature in increments (e.g., 10-20°C) to facilitate cyclodehydration. Monitor for degradation. 3. Reduce Reaction Time: Microwave synthesis is rapid; shorten the irradiation time. Typical times range from 2 to 30 minutes.[1] 4. Solvent Screening: Test different high-boiling point solvents like DMF, acetonitrile, or THF. Acetonitrile has been shown to be effective.[2] 5. Verify Reagent Quality: Use fresh or properly stored reagents. |
| Formation of Side Products | 1. Boulton-Katritzky Rearrangement: Thermal conditions can sometimes lead to rearrangement of the 1,2,4-oxadiazole ring.[3] 2. Dimerization or Polymerization: Side reactions of starting materials or intermediates. 3. Reaction with Solvent: The solvent (e.g., DMF) may participate in side reactions at high temperatures. | 1. Lower Reaction Temperature: While microwave heating is efficient, excessive temperatures can promote side reactions. Find the optimal balance between yield and purity. 2. Modify Reagent Stoichiometry: Adjust the equivalents of the coupling agents and base. 3. Purification: Employ column chromatography or recrystallization for purification of the crude product.[1] |
| Reaction Stalls at O-acylamidoxime Intermediate | 1. Insufficient Energy for Cyclodehydration: The temperature may be high enough for the initial coupling but not for the final cyclization step. 2. Electron-Deficient Substrates: Certain substrates, particularly electron-deficient amidoximes, can be less reactive and require more forcing conditions.[2] | 1. Increase Microwave Temperature: A higher temperature is often required for the cyclization step than for the initial acylation.[2] 2. Change Coupling/Activation Method: For difficult substrates, converting the carboxylic acid to the more reactive acid chloride in situ before adding the amidoxime can be effective.[2] |
| Inconsistent Results | 1. Inaccurate Temperature Monitoring: External vessel temperature sensors can be less accurate than internal fiber-optic probes. 2. Non-uniform Heating: Poor stirring can lead to "hot spots" within the reaction mixture. 3. Variable Water Content: Traces of water can hydrolyze reagents or intermediates. | 1. Use an Internal Temperature Probe: If available on your microwave reactor, this will provide more accurate control. 2. Ensure Efficient Stirring: Always use a magnetic stir bar appropriate for the reaction vessel size.[1] 3. Use Anhydrous Solvents: Employ dry solvents to minimize water-related side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 1,2,4-oxadiazole synthesis compared to conventional heating?
A: The primary advantages are dramatically shortened reaction times (minutes versus hours), improved yields, and procedural simplicity.[1] Microwave heating allows for rapid and uniform heating of the reaction mixture, which can accelerate the cyclization of the O-acylamidoxime intermediate.[2]
Q2: What is a good starting point for optimizing reaction conditions?
A: A good starting point for a one-pot synthesis from a carboxylic acid and an amidoxime is to use a coupling agent like HBTU or TBTU with a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like DMF or acetonitrile.[2] Typical microwave conditions to begin with are 150-160°C for 10-15 minutes.[2]
Q3: My reaction is not working with an electron-deficient amidoxime. What can I do?
A: Electron-deficient amidoximes are known to be less reactive. If standard coupling conditions (e.g., PS-Carbodiimide/HOBt) fail, a more robust activation method is recommended.[2] A one-pot, two-step procedure where the carboxylic acid is first converted to an acid chloride in situ (e.g., using PS-PPh₃/CCl₃CN) before the addition of the amidoxime and heating in the microwave has proven effective.[2]
Q4: Which solvents are suitable for microwave-assisted synthesis of 1,2,4-oxadiazoles?
A: Solvents with a high boiling point and a high dielectric constant are generally preferred for microwave chemistry. For 1,2,4-oxadiazole synthesis, dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) have been successfully used.[2] Acetonitrile has been noted to perform better than DMF in some cases.[2]
Q5: How can I monitor the progress of my reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or, more effectively, by liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the intermediate and final product.[1]
Data Presentation
The following table summarizes various reported conditions for the microwave-assisted synthesis of 1,2,4-oxadiazoles, highlighting the significant reduction in reaction time and high yields achieved.
| Starting Materials | Coupling System / Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Carboxylic Acid, Amidoxime | HBTU, DIPEA | DMF | 200 | 10 | >80 | |
| Carboxylic Acid, Amidoxime | PS-Carbodiimide, HOBt | THF | 150 | 15 | 83 | [2] |
| Carboxylic Acid, Electron-deficient Amidoxime | HBTU, PS-BEMP | Acetonitrile | 160 | 15 | Near Quantitative | [2] |
| Carboxylic Acid, Amidoxime | PS-PPh₃/CCl₃CN, then DIEA | THF | 150 | 15 | >85 | [2] |
| Amidoxime, Aldehyde | None (Solvent-free) | None | Not Specified | Not Specified | 92-97 | [4] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis using HBTU/DIPEA
-
To a solution of carboxylic acid (0.2 mmol, 1.0 eq) in DMF (800 µL) in a microwave-safe reaction vessel, add a 0.25 M solution of HBTU in DMF (800 µL, 0.2 mmol, 1.0 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (82 µL, 0.47 mmol, ~2.35 eq).
-
Finally, add a 0.25 M solution of the amidoxime in DMF (800 µL, 0.2 mmol, 1.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 190-200°C for 2-10 minutes.
-
After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot, Two-Step Synthesis for Challenging Substrates [2]
Step 1: In situ Acid Chloride Formation
-
In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 eq), polymer-supported triphenylphosphine (PS-PPh₃, 1.5 eq), and trichloroacetonitrile (CCl₃CN, 1.5 eq) in anhydrous THF.
-
Seal the vessel and heat in the microwave reactor at 100°C for 5 minutes.
Step 2: Cyclization
-
Cool the vessel and add the amidoxime (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture from Step 1.
-
Reseal the vessel and irradiate in the microwave at 150°C for 15 minutes.
-
After cooling, filter the reaction mixture to remove the polymer-supported reagent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of 1,2,4-oxadiazoles.
Caption: General workflow for one-pot microwave-assisted 1,2,4-oxadiazole synthesis.
Caption: Workflow for challenging substrates via an in-situ acid chloride intermediate.
References
Troubleshooting guide for low conversion rates in oxadiazole synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot low conversion rates and other common issues encountered during the synthesis of oxadiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,2,4-oxadiazole synthesis is resulting in a very low yield with starting materials remaining. What are the likely causes?
A1: Low yields in 1,2,4-oxadiazole synthesis often stem from several factors related to the cyclization of the O-acyl amidoxime intermediate, which is frequently the most challenging step.[1] Key areas to investigate include:
-
Inefficient Cyclization Conditions: The energy barrier for the cyclodehydration step may not be overcome.[1]
-
Thermal Methods: Ensure adequate heating. Refluxing in a high-boiling point solvent such as toluene or xylene may be necessary.[1] Microwave irradiation can also be effective, often shortening reaction times and improving yields, particularly for less reactive substrates.[2]
-
Base-Mediated Methods: Strong, non-nucleophilic bases are generally preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice for promoting cyclization at room temperature.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also be effective.[1]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can inhibit the desired reaction.[1] Consider protecting these functional groups before attempting the synthesis.
-
Poor Solvent Choice: The solvent plays a crucial role. Aprotic solvents such as DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations. Protic solvents like water or methanol can be detrimental.[1]
-
Starting Material Quality: Impurities in your starting materials can interfere with the reaction.[2] Ensure the purity of your amidoximes and carboxylic acids or acylating agents.
Q2: I am observing a significant side product that appears to be a hydrolyzed O-acyl amidoxime. How can I prevent this?
A2: The formation of this side product indicates that the O-acyl amidoxime intermediate is being cleaved before it can cyclize. This is a common issue, particularly in the presence of water or under prolonged heating.[1]
To minimize this side reaction:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: Minimize the reaction time and avoid excessive temperatures during the cyclodehydration step to reduce the likelihood of cleavage.[1]
Q3: My 1,3,4-oxadiazole synthesis from an acyl hydrazide is producing a diacyl hydrazide as a major byproduct. How can I improve the yield of the desired oxadiazole?
A3: The formation of a 1,2-diacyl hydrazide intermediate is a common competing reaction pathway.[3] To favor the formation of the 1,3,4-oxadiazole, consider the following:
-
Choice of Cyclodehydrating Agent: The selection of the dehydrating agent is critical. A variety of reagents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[4][5] In some cases, a one-pot approach using reagents like 1,1'-carbonyldiimidazole (CDI) followed by triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄) can be effective.[6]
-
One-Pot Procedures: In one-pot syntheses starting from carboxylic acids, careful optimization of catalyst loading and base equivalents is crucial to suppress side-product formation.[2]
-
Alternative Synthetic Routes: A novel approach involves coupling α-bromo nitroalkanes with acyl hydrazides, which proceeds under mildly basic conditions and is tolerant to water, avoiding the diacyl hydrazide intermediate.[2][3]
Q4: I've identified an unexpected isomer or a different heterocyclic system in my reaction mixture. What could be happening?
A4: Rearrangement reactions can occur under certain conditions. One common example is the Boulton-Katritzky rearrangement, which can happen with 3,5-substituted 1,2,4-oxadiazoles, especially those with a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification.
Additionally, under specific photochemical conditions, some 1,2,4-oxadiazoles can rearrange to form 1,3,4-oxadiazoles.[1] If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
Q5: My purification of the final oxadiazole product is proving difficult. What are some effective purification strategies?
A5: Purification can be challenging, especially when byproducts are structurally similar to the desired product.
-
Recrystallization: This is a common and effective method for purifying solid oxadiazole derivatives.[7]
-
Column Chromatography: Silica gel column chromatography is widely used. Careful selection of the eluent system is critical, especially when separating oxadiazoles from byproducts like thiadiazoles.[7]
-
In-line Purification: For some syntheses, especially in flow chemistry setups, in-line extraction and chromatography can be implemented to simplify purification and reduce handling of potentially hazardous materials.[8]
Data on Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the yield of oxadiazole synthesis, based on literature data.
Table 1: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCOOH | Dioxane | 100 | 24 | 0 |
| 2 | HCOOH | Toluene | 100 | 24 | 0 |
| 3 | HCOOH | Acetonitrile | 80 | 24 | 0 |
| 4 | HCOOH | THF | 65 | 24 | 0 |
| 5 | HCOOH | Methanol | 65 | 4 | 88 |
| 6 | NH₄CO₂H | Dioxane | 100 | 24 | 0 |
| 7 | NH₄CO₂H | Toluene | 100 | 24 | 0 |
| 8 | NH₄CO₂H | Acetonitrile | 80 | 24 | 0 |
| 9 | NH₄CO₂H | THF | 65 | 24 | 0 |
| 10 | NH₄CO₂H | Methanol | 65 | 2 | 93 |
| 11 | NH₄CO₂H | Ethanol | 80 | 3 | 91 |
| 12 | NH₄CO₂H | Isopropanol | 80 | 5 | 85 |
Data adapted from a study on the reduction of a 1,2,4-oxadiazole.[9]
Table 2: Optimization of a One-Pot Synthesis-Arylation of 1,3,4-Oxadiazoles
| Entry | CuI (mol %) | 1,10-phenanthroline (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 10 | 20 | K₂CO₃ | Toluene | 110 | 78 |
| 2 | 20 | 40 | K₂CO₃ | Toluene | 110 | 92 |
| 3 | 30 | 60 | K₂CO₃ | Toluene | 110 | 91 |
| 4 | 20 | 40 | Cs₂CO₃ | Toluene | 110 | 85 |
| 5 | 20 | 40 | K₃PO₄ | Toluene | 110 | 75 |
| 6 | 20 | 40 | K₂CO₃ | Dioxane | 100 | 82 |
| 7 | 20 | 40 | K₂CO₃ | Xylene | 120 | 88 |
Illustrative data based on principles of optimizing similar reactions.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [2][10]
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) to anhydrous dichloromethane (3.0 mL).
-
Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add silica gel (1 g, 60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The silica-supported intermediate is then subjected to microwave irradiation to facilitate cyclization.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid [6]
-
Activate the carboxylic acid (1.0 eq) with 1,1'-carbonyldiimidazole (CDI) in a suitable aprotic solvent (e.g., THF, DMF).
-
Add the acyl hydrazide (1.0 eq) to the reaction mixture and stir until the coupling is complete (monitor by TLC or LC-MS).
-
To the same pot, add triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄) to initiate the cyclodehydration.
-
Stir the reaction at room temperature or with gentle heating until the formation of the oxadiazole is complete.
-
Work up the reaction mixture and purify the product by column chromatography or recrystallization.
Protocol 3: Oxidative Cyclization for the Synthesis of 2-Amino-1,3,4-oxadiazoles [7]
-
Formation of Acylthiosemicarbazide:
-
Dissolve the corresponding acid hydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Collect the resulting acylthiosemicarbazide precipitate by filtration and wash with cold ethanol.
-
-
Oxidative Cyclization:
-
Suspend the acylthiosemicarbazide in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 4 N) to dissolve the starting material.
-
To this solution, add an oxidizing agent such as an iodine solution until a persistent color is observed.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching the excess iodine and acidifying to precipitate the product.
-
Purify the 2-amino-1,3,4-oxadiazole by recrystallization.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 3-(Chloromethyl)-1,2,4-oxadiazole with bromo- and iodo-analogs
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other functional molecules, the 1,2,4-oxadiazole moiety is a valuable scaffold. Functionalization at the 3-position with a halomethyl group provides a key electrophilic handle for introducing a wide variety of substituents via nucleophilic substitution. The choice of the halogen—chlorine, bromine, or iodine—can significantly impact the reactivity of this synthon, influencing reaction conditions and outcomes. This guide provides a comparative overview of the reactivity of 3-(chloromethyl)-, 3-(bromomethyl)-, and 3-(iodomethyl)-1,2,4-oxadiazole, supported by fundamental principles of organic chemistry.
Executive Summary
Data Presentation: Comparison of 3-(Halomethyl)-1,2,4-oxadiazole Reactivity
The following table summarizes the expected relative performance of the chloro-, bromo-, and iodo-analogs in nucleophilic substitution reactions based on established principles of organic chemistry.
| Feature | 3-(Iodomethyl)-1,2,4-oxadiazole | 3-(Bromomethyl)-1,2,4-oxadiazole | 3-(Chloromethyl)-1,2,4-oxadiazole |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Leaving Group Ability | Excellent (weakest base)[2][5] | Good | Moderate |
| Reaction Conditions | Milder (e.g., lower temperature, weaker base) | Moderate | More forcing (e.g., higher temperature, stronger base) |
| Typical Reaction Time | Shortest | Intermediate | Longest |
| Substrate Stability | Least stable | Intermediate | Most stable |
| Cost/Availability | Generally highest | Intermediate | Generally lowest |
Experimental Protocols
While a specific, published protocol comparing the three analogs is not available, the following represents a general, representative methodology for a nucleophilic substitution reaction on a 3-(halomethyl)-1,2,4-oxadiazole. The conditions would be adjusted based on the specific halogen and nucleophile used, with the iodo- and bromo-analogs generally requiring milder conditions (e.g., lower temperatures, shorter reaction times) than the chloro-analog.
Representative Protocol: Synthesis of a 3-(Aminomethyl)-1,2,4-oxadiazole Derivative
Materials:
-
3-(Halomethyl)-1,2,4-oxadiazole (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 3.0 eq)
Procedure:
-
To a stirred solution of the desired amine in the chosen anhydrous solvent, add the inorganic base.
-
Add a solution of the 3-(halomethyl)-1,2,4-oxadiazole in the same solvent dropwise at room temperature. For the more reactive iodo- and bromo-analogs, the reaction vessel may be cooled in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is expected that the reaction with the iodo-analog will proceed fastest, followed by the bromo- and then the chloro-analog, which may require heating to achieve a reasonable reaction rate.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)-1,2,4-oxadiazole derivative.
Mandatory Visualization
The following diagrams illustrate the logical flow of a typical nucleophilic substitution reaction involving 3-(halomethyl)-1,2,4-oxadiazoles and the factors influencing their reactivity.
Caption: General workflow of a nucleophilic substitution reaction.
Caption: Factors influencing the reactivity of 3-(halomethyl)-1,2,4-oxadiazoles.
References
A Comparative Guide to 3-(Chloromethyl)-1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with the choice of core structure significantly influencing a compound's biological activity, physicochemical properties, and pharmacokinetic profile. Among the diverse array of heterocyclic systems, oxadiazoles have emerged as privileged structures. This guide provides an objective comparison of two isomeric oxadiazole scaffolds: 3-(chloromethyl)-1,2,4-oxadiazole and the extensively studied 1,3,4-oxadiazole ring system, supported by available experimental data and detailed methodologies.
Introduction to Oxadiazole Scaffolds
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. Their isomeric forms, primarily the 1,2,4- and 1,3,4-oxadiazoles, are of great interest to medicinal chemists.[1] The 1,3,4-oxadiazole scaffold is particularly well-established, featuring in numerous approved drugs and clinical candidates.[2][3] It is often employed as a bioisostere for amide and ester functionalities, conferring improved metabolic stability and favorable pharmacokinetic properties.[4] The 1,2,4-oxadiazole scaffold, while also a valuable component in drug design, is comparatively less explored, especially with specific substitutions like the chloromethyl group.[1][5] This guide aims to juxtapose the established utility of the 1,3,4-oxadiazole scaffold with the emerging potential of the this compound moiety.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its drug-like characteristics, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes key physicochemical parameters for the parent this compound and a representative 1,3,4-oxadiazole-containing drug, Raltegravir, for illustrative comparison. It is important to note that these properties will vary significantly with further substitution on the core scaffolds.
| Property | This compound | 1,3,4-Oxadiazole (in Raltegravir) |
| Molecular Formula | C₃H₃ClN₂O[6] | C₂₀H₂₁FN₆O₅ |
| Molecular Weight ( g/mol ) | 118.52[6] | 444.4 |
| Topological Polar Surface Area (Ų) | 60.9[6] | 134 |
| Predicted LogP | 0.6[6] | 1.4 |
| Hydrogen Bond Donors | 0[6] | 2 |
| Hydrogen Bond Acceptors | 3[6] | 9 |
Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both 1,2,4- and 1,3,4-oxadiazole cores can be constructed through well-established synthetic routes.
The 1,2,4-oxadiazole ring is commonly synthesized via the cyclization of an O-acyl amidoxime intermediate, which is typically formed from the reaction of an arylamidoxime with an aromatic acyl chloride or carboxylic acid.[7] For the this compound, a common method involves the reaction of formamide, N,N'-dichloromethyleneurea, and sodium ethoxide.[8]
The 1,3,4-oxadiazole ring is frequently prepared through the dehydrative cyclization of 1,2-diacylhydrazines using various reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4]
Biological Activities: A Comparative Overview
The 1,3,4-oxadiazole scaffold is renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10] In contrast, the documented biological activities of the this compound scaffold are more nascent, with significant findings primarily in the area of nematicidal activity.
This compound Scaffold
The most prominent reported biological activity for derivatives of this compound is their potent nematicidal effect.
-
Nematicidal Activity: A study reported that 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole exhibited excellent nematicidal activity against Bursaphelenchus xylophilus, with an LC₅₀ value of 2.4 μg/mL. This was significantly more potent than the commercial nematicides avermectin (335.5 μg/mL), tioxazafen (>300 μg/mL), and fosthiazate (436.9 μg/mL).[11] The introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring was found to enhance nematicidal activity.[11]
Some research also suggests potential anticancer activity for derivatives of this scaffold.[8]
1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole moiety is a well-established pharmacophore present in numerous clinically used drugs and investigational agents.
-
Anticancer Activity: A vast number of 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of telomerase, receptor tyrosine kinases (e.g., EGFR), and tubulin polymerization.[2][12] For instance, one study reported a 1,3,4-oxadiazole derivative with an IC₅₀ value of 0.31 μM against the MCF-7 breast cancer cell line.[9]
-
Antibacterial Activity: Many 1,3,4-oxadiazole-based compounds have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10][13] Some derivatives have demonstrated superior or comparable activity to standard antibiotics like ciprofloxacin.[10]
-
Antifungal, Antiviral, and Anti-inflammatory Activities: The 1,3,4-oxadiazole scaffold has also been incorporated into molecules with significant antifungal, antiviral (including anti-HIV), and anti-inflammatory activities.[9][14]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The ADMET properties of a drug candidate are critical for its success. While extensive ADMET data exists for numerous 1,3,4-oxadiazole derivatives, data for the this compound scaffold is limited. In silico predictions and data from related 1,2,4-oxadiazole compounds suggest that the 1,2,4-oxadiazole ring can act as a bioisostere with a suitable ADMET profile.[15]
| ADMET Parameter | This compound (Predicted/Inferred) | 1,3,4-Oxadiazole Derivatives (General Findings) |
| Absorption | Predicted to have good oral bioavailability.[16] | Generally exhibit good oral absorption.[17] |
| Distribution | Expected to have reasonable distribution based on LogP. | Variable, but many derivatives show favorable distribution profiles. |
| Metabolism | The chloromethyl group may be susceptible to metabolic transformation. | The 1,3,4-oxadiazole ring is generally metabolically stable.[4] |
| Excretion | Data not readily available. | Varies depending on the overall structure of the molecule. |
| Toxicity | The chloromethyl group can be a reactive moiety, potentially leading to toxicity.[18] | Generally well-tolerated, though specific toxicities depend on the substituents.[17] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7][19]
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[19]
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[21]
Principle: The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.[11]
Detailed Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[22]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability.[23]
Detailed Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.[22]
-
Initiation of Reaction: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding an NADPH-regenerating system.[23]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[22]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the rate of its disappearance.
Conclusion
The 1,3,4-oxadiazole scaffold is a well-validated and highly versatile building block in drug design, consistently yielding compounds with a wide array of potent biological activities and favorable drug-like properties. Its synthetic accessibility and metabolic stability make it a go-to scaffold for many medicinal chemistry programs.
The this compound scaffold, while less explored, presents an intriguing profile. The presence of the reactive chloromethyl group offers a handle for covalent modification of biological targets, a strategy of growing interest in drug discovery. The potent nematicidal activity of its derivatives highlights its potential in agrochemical research and suggests that further exploration of its pharmacological properties is warranted. However, the potential for off-target reactivity and toxicity associated with the chloromethyl group must be carefully evaluated and managed in any drug design campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. This compound | C3H3ClN2O | CID 2735765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 51791-12-9 [smolecule.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. mttlab.eu [mttlab.eu]
Unveiling the Bioactivity of 3-(Chloromethyl)-1,2,4-oxadiazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-(chloromethyl)-1,2,4-oxadiazole analogs, focusing on their nematicidal and potential anticancer activities. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Nematicidal Activity against Bursaphelenchus xylophilus
Recent studies have highlighted the potent nematicidal effects of this compound derivatives, particularly against the pine wood nematode, Bursaphelenchus xylophilus. The structure-activity relationship is significantly influenced by the nature of the substituent at the 5-position of the oxadiazole ring.
Comparative Nematicidal Activity Data
The following table summarizes the lethal concentration (LC50) values of various 5-substituted this compound analogs against Bursaphelenchus xylophilus.
| Compound ID | 5-Substituent (Ar) | LC50 (μg/mL)[1] |
| A1 | 4-Fluorophenyl | 2.4 |
| A2 | 4-Chlorophenyl | 2.8 |
| A3 | 4-Bromophenyl | 3.3 |
| B1 | 4-Methylphenyl | 2.6 |
| A16 | 2-Chlorophenyl | 13.4 |
| B15 | 2-Methylphenyl | 31.9 |
| A25 | 4-Chlorophenyl (with -CH2Cl at 5-position) | 89.9 |
| B16 | 4-Methylphenyl (with -CHCl2 at 5-position) | 60.6 |
| Avermectin | (Commercial Nematicide) | 335.5 |
| Fosthiazate | (Commercial Nematicide) | 436.9 |
| Tioxazafen | (Commercial Nematicide) | >300 |
Key SAR Observations for Nematicidal Activity:
-
Enhancement by Haloalkyl Group: The introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring generally enhances nematicidal activity.[1]
-
Superiority of Chloromethyl Group: Analogs with a chloromethyl group at the 5-position exhibit better nematicidal activity against B. xylophilus compared to those with a bromomethyl group.[1]
-
Influence of Phenyl Substitution: Substitution at the 4-position of the phenyl ring at the 3-position generally leads to excellent nematicidal activity.[1]
-
Effect of Electron-Withdrawing Groups: When the 4-position of the benzene ring has an electron-withdrawing substituent, the nematicidal activity against B. xylophilus tends to decrease as the atomic radius of the halogen increases (F > Cl > Br).[1]
-
Impact of Halogen Number and Chain Length: Increasing the number of halogens on the methyl group at the 5-position or prolonging the carbon chain significantly reduces the nematicidal activity.[1]
Potential Anticancer Activity
While a systematic SAR study specifically for this compound analogs in cancer is not extensively documented in single comprehensive studies, the broader class of 1,2,4-oxadiazoles has demonstrated significant potential as anticancer agents. Many derivatives act as apoptosis inducers, and their activity is highly dependent on the nature of the substituents at both the 3- and 5-positions. For instance, 3,5-diaryl-1,2,4-oxadiazoles have been identified as a promising series of apoptosis inducers. The introduction of electron-donating groups on a phenyl ring attached to the oxadiazole has been shown to increase cytotoxic activity in some series. The anticancer effects of some 1,2,4-oxadiazole derivatives are suggested to be mediated through the modulation of key cellular signaling pathways, including the activation of caspase-3, a crucial executioner in the apoptotic pathway.
Experimental Protocols
Nematicidal Activity Assay against Bursaphelenchus xylophilus
This protocol outlines the in vitro assay to determine the nematicidal activity of the test compounds.
1. Nematode Culture and Collection:
-
Bursaphelenchus xylophilus is cultured on Botrytis cinerea grown on potato dextrose agar (PDA) plates in the dark at 28°C for 7 days.
-
Prior to the assay, nematodes are extracted using the Baermann funnel method and washed with sterile water to prepare a suspension of 5000-6000 nematodes per milliliter.
2. Assay Procedure:
-
In a 24-well plate, 450 µL of the test compound solution (dissolved in an appropriate solvent and diluted to the desired concentration) is mixed with 50 µL of the nematode suspension.
-
Each concentration is tested in triplicate. A solvent control (e.g., DMSO) and a positive control (a known nematicide like avermectin) are included.
-
The plates are incubated at 25°C for 24-48 hours.
3. Data Analysis:
-
After incubation, the number of dead nematodes is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing.
-
The mortality rate is calculated, and the LC50 value is determined using probit analysis.
MTT Assay for Anticancer Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with solvent) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay and Absorbance Measurement:
-
After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Acetylcholine Receptor Signaling in Nematodes (Nematicidal Action)
The nematicidal activity of certain this compound analogs is believed to be mediated through their interaction with the nicotinic acetylcholine receptor (nAChR) in the nematode's neuromuscular system. This interaction leads to overstimulation, resulting in spastic paralysis and eventual death of the nematode.
Acetylcholine Receptor Pathway in Nematodes
Caspase-3 Activation Pathway (Potential Anticancer Action)
A potential mechanism for the anticancer activity of 1,2,4-oxadiazole derivatives is the induction of apoptosis through the activation of caspase-3, a key executioner caspase.
Caspase-3 Activation Pathway
References
Validating the Mechanism of Action of 3-(Chloromethyl)-1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 3-(chloromethyl)-1,2,4-oxadiazole derivatives, a class of compounds with emerging interest in drug discovery. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to validate the mode of action of their specific 1,2,4-oxadiazole-based compounds and compare their performance against relevant alternatives.
Potential Mechanisms of Action
The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif that has been incorporated into a wide range of biologically active molecules.[1][2] For derivatives bearing a 3-(chloromethyl) substituent, several mechanisms of action are plausible, primarily revolving around the reactivity of the chloromethyl group and the overall pharmacophoric features of the oxadiazole ring.
The primary hypothesized mechanisms include:
-
Covalent Inhibition: The chloromethyl group is a known electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on target proteins. This irreversible or slowly reversible binding can lead to prolonged inhibition of protein function.
-
Enzyme Inhibition: 1,2,4-oxadiazole derivatives have been reported to inhibit various enzymes implicated in disease, including acetylcholinesterase (AChE) and histone deacetylase 6 (HDAC6).[3]
-
Induction of Apoptosis: Several studies have demonstrated that 1,2,4-oxadiazole derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the activation of executioner caspases like caspase-3.[4][5]
This guide will explore these potential mechanisms in detail, providing comparative data and experimental workflows for their validation.
Comparative Performance Data
The following tables summarize the reported biological activities of various 1,2,4-oxadiazole derivatives and selected alternative compounds. This data provides a baseline for comparing the potency of novel this compound derivatives.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [6] |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 11 cancer cell lines (mean) | ~92.4 | |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivative 13a | A375, MCF-7, ACHN | 0.11 - 1.47 | [1] |
| 1,2,4-Oxadiazole-benzimidazole derivative 14a | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |
| Alternative: 5-Fluorouracil (Standard Chemotherapy) | Colon (CaCo-2) | 3.2 | [6] |
| Alternative: Paclitaxel (Standard Chemotherapy) | Breast (T47D) | 4.10 | [6] |
Table 2: Enzyme Inhibition Data for 1,2,4-Oxadiazole Derivatives and Alternatives
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| 1,2,4-Oxadiazole derivative 6n | Butyrylcholinesterase (BuChE) | IC50 = 5.07 µM | [3] |
| Alternative: Donepezil (AChE Inhibitor) | Acetylcholinesterase (AChE) | - | [3] |
| Alternative: Ricolinostat (HDAC6 Inhibitor) | HDAC6 | IC50 = 5 nM | [7] |
| Alternative: Tubastatin A (HDAC6 Inhibitor) | HDAC6 | IC50 = 15 nM | [6] |
Table 3: Caspase Activation Data for 1,2,4-Oxadiazole Derivatives and Alternatives
| Compound/Derivative | Target | EC50 | Reference |
| Procaspase-3/6 activator 1 | Procaspase-3 | 2.4 µM | [8] |
| Procaspase-3/6 activator 1 | Procaspase-6 | 2.8 µM | [8] |
| Alternative: Staurosporine (Apoptosis Inducer) | Apoptosis Induction | EC50 ~ 200 nM | [9] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel this compound derivative, a series of well-defined experiments are required. Below are detailed protocols for key assays.
Validating Covalent Inhibition
The presence of a reactive chloromethyl group strongly suggests a covalent mechanism of action. This can be validated through several experimental approaches.
A washout experiment is a cell-based assay designed to determine if a compound's effect is long-lasting, which is characteristic of irreversible or slowly reversible covalent inhibition.[10]
Protocol:
-
Cell Plating: Seed the target cancer cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the this compound derivative at various concentrations for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a non-covalent inhibitor as controls.
-
Washout: After the treatment period, remove the media containing the compound. Wash the cells multiple times with fresh, compound-free media to remove any unbound inhibitor.
-
Incubation: Add fresh media to the washed cells and incubate for various time points (e.g., 24, 48, 72 hours). A parallel set of plates should be maintained with the compound for the entire duration (no washout) as a control.
-
Analysis: Assess cell viability at each time point using a suitable method (e.g., MTT, CellTiter-Glo). A sustained inhibitory effect in the washout group compared to the vehicle control suggests covalent binding.
Mass spectrometry can provide direct evidence of a covalent adduct by identifying the target protein and the specific amino acid residue modified by the compound.[11][12]
Protocol:
-
Protein Incubation: Incubate the purified target protein with the this compound derivative.
-
Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides. Look for a mass shift on specific peptides corresponding to the adduction of the compound to a nucleophilic amino acid residue.
Enzyme Inhibition Assays
If a specific enzyme is a hypothesized target, its inhibition can be quantified using biochemical assays.
This colorimetric assay is widely used to screen for AChE inhibitors.[8]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a stock solution of acetylthiocholine iodide (ATCI), and a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding ATCI.
-
Measurement: Measure the absorbance at 412 nm at multiple time points. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This assay measures the activity of HDAC6 using a fluorogenic substrate.[6]
Protocol:
-
Reagent Preparation: Prepare an HDAC assay buffer and a fluorogenic HDAC substrate.
-
Assay Setup: In a black 96-well plate, add the assay buffer and the this compound derivative at various concentrations.
-
Enzyme Addition: Add recombinant human HDAC6 enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C.
-
Development: Stop the reaction and develop the fluorescent signal using a developer solution.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Induction Assays
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[13]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative for a specified time to induce apoptosis.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Assay Reaction: In a 96-well plate, incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measurement: Measure the fluorescence generated from the cleavage of the substrate by active caspase-3.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a potential signaling pathway involved in the mechanism of action of this compound derivatives.
Caption: Workflow for validating covalent inhibition.
Caption: Potential signaling pathway for apoptosis induction.
Conclusion
Validating the mechanism of action of this compound derivatives requires a multi-faceted approach. The presence of the reactive chloromethyl group strongly points towards a covalent mechanism of action, which can be confirmed using washout experiments and mass spectrometry. Furthermore, the versatile 1,2,4-oxadiazole scaffold may confer additional activities, such as enzyme inhibition or the induction of apoptosis.
The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to elucidate the precise mechanism of their compounds. By systematically applying these methods, scientists can gain a deeper understanding of the structure-activity relationships and optimize the development of this promising class of molecules for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to 3-(Chloromethyl)-1,2,4-oxadiazole
For Immediate Release
A comprehensive analysis of synthetic methodologies for 3-(chloromethyl)-1,2,4-oxadiazole, a key building block in medicinal chemistry, reveals two primary routes with distinct advantages and challenges. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these methods, supported by experimental data and detailed protocols to inform synthetic strategy.
The two principal methods for the synthesis of this compound are:
-
Route 1: The cyclocondensation of 2-chloroacetamide oxime with an orthoformate.
-
Route 2: The acylation of formamidoxime with chloroacetyl chloride followed by cyclization.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthetic routes, offering a direct comparison of their performance.
| Parameter | Route 1: Cyclocondensation | Route 2: Acylation-Cyclization (Analogous) |
| Starting Materials | 2-Chloroacetamide oxime, Triethyl orthoformate | Formamidoxime, Chloroacetyl chloride |
| Reagents/Catalysts | Boron trifluoride diethyl etherate | Pyridine or other base |
| Reaction Time | Not specified | ~70 minutes (reflux) |
| Typical Yield (%) | 65% | 14% (for 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole) |
| Purity | Not specified | Not specified |
| Reaction Temperature | Not specified | Reflux |
Comparative Analysis
Route 1, utilizing the cyclocondensation of 2-chloroacetamide oxime with triethyl orthoformate, offers a significantly higher yield of 65%. This method represents a more efficient pathway to the target molecule.
Route 2, involving the acylation of an amidoxime with chloroacetyl chloride, is a widely used method for the synthesis of 1,2,4-oxadiazoles.[1] However, experimental data for the synthesis of the analogous 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole shows a comparatively low yield of 14%.[2] While the reaction conditions are straightforward, the lower efficiency may be a significant drawback for large-scale synthesis. It is a common method for synthesizing 1,2,4-oxadiazoles.[3][4][5]
Experimental Protocols
Route 1: Cyclocondensation of 2-Chloroacetamide Oxime with Triethyl Orthoformate
A solution of 2-chloroacetamide oxime (1.08 g, 10 mmol) and triethyl orthoformate (1.63 g, 11 mmol) in a suitable solvent is treated with a catalytic amount of boron trifluoride diethyl etherate. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to afford this compound.
Route 2: Acylation of Formamidoxime with Chloroacetyl Chloride (Analogous Procedure)
To a solution of formamidoxime (substituting N-hydroxypropanimidamide from the analogous synthesis) in a suitable solvent, chloroacetyl chloride (4 equivalents) is added.[2] After any initial exothermic reaction subsides, the mixture is heated to reflux for approximately 70 minutes.[2] The reaction mixture is then cooled to room temperature, and any excess chloroacetyl chloride is removed by evaporation. The residue is dissolved in ethyl acetate, and the solution may be washed with a mild base such as ice-cold aqueous sodium bicarbonate.[2] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[2] The crude product is purified by fractional distillation or another appropriate method to yield this compound.[2]
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
This guide provides a foundational comparison to aid in the selection of a synthetic route for this compound. Researchers should consider factors such as starting material availability, desired scale, and process optimization when making their decision. Further investigation and optimization of the lower-yielding acylation-cyclization route may be possible.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
The Double-Edged Sword: Correlating In Vitro Bioactivity with In Vivo Efficacy for 3-(Chloromethyl)-1,2,4-oxadiazole and its Analogs
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro bioactivity and in vivo efficacy. This guide provides a comparative analysis of the bioactivity of 1,2,4-oxadiazole compounds, with a focus on anticancer applications, supported by experimental data and detailed protocols to aid in navigating this complex relationship.
While specific in vitro and in vivo correlation studies for 3-(Chloromethyl)-1,2,4-oxadiazole are not extensively documented in publicly available literature, a broader examination of the 1,2,4-oxadiazole scaffold reveals a class of compounds with significant therapeutic potential, particularly in oncology. This guide synthesizes available data on various 1,2,4-oxadiazole derivatives to provide a framework for understanding their structure-activity relationships and to outline the experimental methodologies required for their evaluation.
In Vitro Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into numerous compounds exhibiting potent cytotoxic effects against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives from various studies, highlighting their potency and cellular targets.
| Compound ID | Structure | Cell Line(s) | IC50 (µM) | Reference |
| Compound 14a | 1,2,4-oxadiazole linked with benzimidazole | MCF-7 | 0.12 | [1] |
| A549 | 0.25 | [1] | ||
| A375 | 0.18 | [1] | ||
| Compound 16a | 1,2,4-oxadiazole linked imidazopyrazine | MCF-7 | 0.68 | [2] |
| A-549 | 1.56 | [2] | ||
| A-375 | 0.79 | [2] | ||
| Compound 16b | 1,2,4-oxadiazole linked imidazopyrazine | MCF-7 | 0.22 | [2] |
| A-549 | 1.09 | [2] | ||
| A-375 | 1.18 | [2] | ||
| Compound 8 | 5-substituted-1,2,4-oxadiazole ribose-derivative | WiDr | 4.5 | [1] |
| Compound 33 | Combined 1,2,4- and 1,3,4-oxadiazole units | MCF-7 | 0.34 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are methodologies for key in vitro and in vivo assays commonly employed in the evaluation of anticancer compounds.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.[7][8]
Protocol:
-
Animal Models: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[7]
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or PBS.[9]
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[7]
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.[9]
Visualizing the Path to Bioactivity
Understanding the molecular mechanisms and experimental processes is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for 1,2,4-oxadiazole anticancer compounds and a typical experimental workflow.
Caption: Potential signaling pathway of 1,2,4-oxadiazole compounds.
Caption: Experimental workflow for anticancer drug evaluation.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Electrophilic Linkers: Benchmarking 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The strategic design of targeted therapies, including antibody-drug conjugates (ADCs) and targeted covalent inhibitors (TCIs), relies heavily on the selection of an appropriate electrophilic linker or "warhead".[1][2] This component forms a stable covalent bond with a nucleophilic amino acid residue on a target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to address challenging biological targets.[3][4]
This guide provides a comparative analysis of various electrophilic linkers, with a special focus on 3-(Chloromethyl)-1,2,4-oxadiazole, to aid in the rational design of next-generation covalent therapies.
Featured Electrophile: this compound
This compound is a versatile heterocyclic compound that serves as a potent electrophilic linker in bioconjugation and drug design.[5] Its key feature is the reactive chloromethyl group attached to the stable 1,2,4-oxadiazole ring.[6] This group acts as an electrophilic handle, readily undergoing nucleophilic substitution reactions with various biological nucleophiles, such as the side chains of amino acids like cysteine, lysine, or histidine.[6] The formation of a covalent bond with the target protein can modulate its activity, affecting cellular pathways involved in disease progression.[6] The oxadiazole core is a recognized scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities, including antimicrobial and anti-inflammatory properties.[5][6][7]
Comparative Analysis of Electrophilic Linkers
The selection of an electrophilic linker is a critical decision in drug design, governed by its reactivity, selectivity for specific amino acid residues, and the stability of the resulting covalent bond. Below is a comparison of this compound against other commonly employed electrophilic warheads.
Data Presentation: Linker Performance Characteristics
| Electrophilic Linker/Warhead | Class / Reactive Group | Mechanism of Action | Primary Amino Acid Targets | Key Features & Advantages | Considerations & Disadvantages |
| This compound | Heterocyclic Alkyl Halide | Nucleophilic Substitution (SN2) | Cysteine, Lysine, Histidine, Serine | Versatile reactivity with multiple nucleophiles; stable oxadiazole core contributes to favorable drug-like properties.[6] | Reactivity may need to be finely tuned to avoid off-target reactions. |
| Michael Acceptors | α,β-Unsaturated Carbonyl (e.g., Acrylamide, Maleimide) | Conjugate (Michael) Addition | Cysteine (highly selective), Lysine | Most common strategy for TCIs[8]; high selectivity for cysteine thiols; well-established chemistry.[3][] | Can be susceptible to reaction with glutathione, potentially leading to off-target effects. |
| Sulfamoyl Fluorides | Sulfonyl Fluoride | Sulfur(VI)-Fluoride Exchange (SuFEx) | Cysteine, Lysine, Tyrosine, Serine, Histidine | Broad reactivity profile expands the range of targetable proteins beyond those with reactive cysteines.[3] | Can be highly reactive, requiring careful scaffold design to ensure target specificity. |
| Chloroacetamides | α-Halo Amide | Nucleophilic Substitution (SN2) | Cysteine | Well-established electrophile for targeting cysteine; provides new scaffolds for covalent inhibitors.[10] | Potential for off-target reactivity with other nucleophiles. |
| Epoxides | Three-membered Heterocycle | Ring-Opening (SN2) | Cysteine, Threonine | Used in approved drugs (e.g., Carfilzomib)[11]; forms stable bonds. | Ring strain contributes to high reactivity which may lead to lower selectivity.[2] |
| Vinyl Sulfones | α,β-Unsaturated Sulfone | Conjugate (Michael) Addition | Cysteine | Stable and reactive warhead class for targeting sulfur nucleophiles.[12] | Reactivity can vary significantly based on substitution, requiring careful selection.[12] |
| NHS Esters | N-Hydroxysuccinimide Ester | Acylation | Lysine | Highly reactive and specific for primary amines; widely used for bioconjugation.[][13] | Hydrolytically unstable in aqueous solutions, especially at higher pH.[13] |
Experimental Protocols
Detailed and reproducible experimental data is crucial for benchmarking linker performance. Below are standard protocols for assessing the reactivity and stability of electrophilic linkers.
Protocol 1: Determination of Linker Reactivity via Glutathione (GSH) Assay
This protocol assesses the intrinsic reactivity of an electrophilic linker by monitoring its reaction with the model nucleophile, glutathione.
Materials:
-
Electrophilic linker compound (e.g., this compound)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the electrophilic linker in a suitable organic solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of GSH in PBS (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to achieve a final reaction volume of 1 mL.
-
Add the GSH stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the electrophilic linker stock solution to a final concentration of 0.1 mM. Mix thoroughly.
-
-
Time-Course Analysis:
-
Immediately inject a 50 µL aliquot of the reaction mixture onto the HPLC system (this is the t=0 time point).
-
Take subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench the reaction in each aliquot by adding an equal volume of 1% TFA in ACN.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. Use a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the reaction by observing the decrease in the peak area of the starting linker compound and the increase in the peak area of the GSH-conjugate product over time.
-
-
Data Analysis:
-
Calculate the percentage of the linker remaining at each time point.
-
Determine the second-order rate constant (k) by plotting the natural log of the ratio of concentrations of GSH to the linker against time, or by using appropriate kinetic modeling software.
-
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the linker-payload conjugate in a biologically relevant matrix.
Materials:
-
Linker-payload conjugate
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Pre-warm plasma to 37°C.
-
Spike the linker-payload conjugate into the plasma from a concentrated stock solution (e.g., in DMSO) to a final concentration of 1-5 µM. Ensure the final DMSO concentration is <1%.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
-
-
Sample Processing:
-
Immediately quench the reaction and precipitate plasma proteins by adding 3-4 volumes of ice-cold ACN containing 1% formic acid and an internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact linker-payload conjugate.
-
-
Data Analysis:
-
Plot the percentage of the intact conjugate remaining versus time.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma from the slope of the semi-logarithmic plot of concentration versus time.
-
Mandatory Visualizations
Diagram 1: General Mechanism of Covalent Protein Modification
Caption: A two-step process for targeted covalent inhibition.
Diagram 2: Experimental Workflow for Linker Reactivity Screening
Caption: Workflow for assessing linker reactivity with glutathione.
Diagram 3: Classification of Electrophilic Linkers
Caption: Logical classification of common electrophilic linkers.
References
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of novel electrophiles for covalent drug discovery | Poster Board #405 - American Chemical Society [acs.digitellinc.com]
- 5. Buy this compound | 51791-12-9 [smolecule.com]
- 6. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the plethora of bioisosteric replacements for esters and amides, the 1,2,4-oxadiazole and 1,3,4-thiadiazole rings have emerged as prominent five-membered aromatic heterocycles. This guide provides a comprehensive, data-driven comparison of these two key bioisosteres, offering insights into their relative physicochemical properties, metabolic stability, and pharmacological activities to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Heterocycles
The choice between a 1,2,4-oxadiazole and a 1,3,4-thiadiazole can significantly impact a compound's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties. While both are effective as amide and ester bioisosteres, their distinct heteroatom composition leads to notable differences in lipophilicity and solubility.
Generally, the sulfur atom in the 1,3,4-thiadiazole ring imparts greater lipophilicity compared to the oxygen atom in the 1,2,4-oxadiazole. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility. Conversely, the 1,2,4-oxadiazole is typically more polar, which can contribute to improved aqueous solubility, a desirable trait for oral bioavailability.
Table 1: Comparative Physicochemical Properties of 1,2,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres (Illustrative Examples)
| Heterocycle | General Lipophilicity (logP/logD) | General Aqueous Solubility |
| 1,2,4-Oxadiazole | Lower | Higher |
| 1,3,4-Thiadiazole | Higher | Lower |
Note: The data presented are generalized from multiple studies and represent a consistent trend. Specific values are highly dependent on the substituents attached to the heterocyclic core.
Metabolic Stability: The Impact of Ring Electronics
Metabolic stability is a critical parameter in drug design, and the choice of a heterocyclic core can have a profound effect on a molecule's half-life. The 1,2,4-oxadiazole ring, while often used to enhance stability over esters and amides, can itself be susceptible to metabolic degradation, primarily through enzymatic cleavage of the O-N bond.
In contrast, the 1,3,4-thiadiazole ring is often associated with greater metabolic stability. The electronic nature of the thiadiazole ring generally renders it less prone to enzymatic attack compared to the 1,2,4-oxadiazole. This can translate to a longer half-life and improved pharmacokinetic profile.
Table 2: Comparative In Vitro Metabolic Stability of 1,2,4-Oxadiazole and 1,3,4-Thiadiazole Analogs (Illustrative Examples)
| Compound ID | Heterocycle | Half-life (t½, min) in Human Liver Microsomes |
| Analog A | 1,2,4-Oxadiazole | 19 |
| Analog B | 1,3,4-Thiadiazole | > 60 |
Note: Data are illustrative and compiled from studies on analogous compounds to demonstrate the general trend in metabolic stability.
Pharmacological Activity: A Bioisosteric Balancing Act
Both 1,2,4-oxadiazoles and 1,3,4-thiadiazoles are found in a wide array of biologically active compounds, demonstrating their versatility as pharmacophores. They have been successfully incorporated into molecules targeting a diverse range of enzymes and receptors, leading to potent antimicrobial, anticancer, anti-inflammatory, and other therapeutic agents.[1][2]
The selection between the two bioisosteres often depends on the specific target and the desired mode of interaction. The differing electrostatic potential and hydrogen bonding capabilities of the oxygen versus sulfur atom can lead to distinct binding interactions within a target protein. For instance, the 1,3,4-thiadiazole moiety can act as a hydrogen bond acceptor and its sulfur atom can impart favorable lipophilic interactions.[1]
Table 3: Comparative Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Thiadiazole-Containing Compounds (Illustrative Examples)
| Compound ID | Heterocycle | Target | Activity (IC₅₀/EC₅₀, µM) |
| Compound X | 1,2,4-Oxadiazole | Anticancer (MCF-7) | 0.68 |
| Compound Y (Thiadiazole analog of X) | 1,3,4-Thiadiazole | Anticancer (MCF-7) | 1.24 |
| Compound Z | 1,3,4-Thiadiazole | Anti-tubercular (M. tuberculosis) | 30.88 (MIC) |
Note: The presented data is a compilation from various studies to illustrate the biological activities and is not a direct head-to-head comparison of a single matched pair series.
Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway
A notable example of the pharmacological relevance of these heterocycles is their role as modulators of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Both 1,2,4-oxadiazole and 1,3,4-thiadiazole-containing compounds have been developed as inhibitors of key kinases in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by oxadiazole/thiadiazole compounds.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Kinetic Solubility Assay
This protocol outlines the determination of the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Materials:
-
Test compound in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
Add 2 µL of each DMSO solution to the wells of a 96-well filter plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions into a 96-well UV-transparent collection plate by centrifugation.
-
Measure the UV absorbance of the filtrates at a predetermined wavelength.
-
Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a DMSO/PBS mixture.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.
-
Add the test compound (final concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of bioisosteric pairs.
Caption: A generalized workflow for the comparative evaluation of bioisosteres.
Conclusion
The choice between a 1,2,4-oxadiazole and a 1,3,4-thiadiazole bioisostere is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. While 1,3,4-thiadiazoles may offer advantages in terms of metabolic stability and lipophilicity, 1,2,4-oxadiazoles can provide a more favorable solubility profile. Ultimately, the optimal choice will be context-dependent, and a thorough, data-driven evaluation of both scaffolds is crucial for successful drug development. This guide provides a framework and foundational data to assist researchers in navigating this important decision-making process.
References
Reproducibility of Synthesis Methods for 3-(Chloromethyl)-1,2,4-oxadiazole: A Comparative Guide
Comparison of Synthetic Methods
The synthesis of 3-(chloromethyl)-1,2,4-oxadiazole and its isomers is primarily achieved through two main strategies: the cyclization of an amidoxime with a chloroacetylating agent and the 1,3-dipolar cycloaddition of nitrile oxides. The following table summarizes the available data for these methods, including yields reported for the target molecule and closely related compounds.
| Method | Starting Materials | Reported Yield | Notes |
| Amidoxime Cyclization | 2-Chloro-acetamide oxime, Trimethoxymethane | Not Reported | The original reported synthesis of this compound. The yield was not specified in the available literature.[1] |
| Amidoxime Cyclization (Isomer) | N-hydroxypropanimidamide, Chloroacetyl chloride | 14% | For the synthesis of the isomer 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole. This suggests that yields for this route may be modest. |
| Cyclodehydration of Acylhydrazide | N′-(2-chloroacetyl)-3-hydroxybenzohydrazide | 61% | For a related 5-(chloromethyl)-1,3,4-oxadiazole derivative, indicating that good yields are achievable for chloromethylated oxadiazoles. |
| From gem-dibromomethylarenes | gem-dibromomethylarenes, Amidoximes | ~90% | A general method for 3,5-disubstituted-1,2,4-oxadiazoles, suggesting a potentially high-yielding alternative route. |
Experimental Workflow Overview
The general workflow for the synthesis of this compound via the amidoxime pathway involves the reaction of a suitable amidoxime with a chloroacetylating agent, followed by cyclization. The logical relationship of this process is depicted below.
Experimental Protocols
Below are detailed experimental protocols derived from published methods for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.
Method 1: Cyclization of 2-Chloro-acetamide oxime with Trimethoxymethane (Adapted from Claisse et al., 1973)
This method represents the originally reported synthesis of the target compound.[1]
Materials:
-
2-Chloro-acetamide oxime
-
Trimethoxymethane
-
Boron trifluoride diethyl etherate (catalyst)
-
Anhydrous solvent (e.g., dichloromethane or dioxane)
Procedure:
-
To a solution of 2-chloro-acetamide oxime in an anhydrous solvent, add trimethoxymethane.
-
Add a catalytic amount of boron trifluoride diethyl etherate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Method 2: One-pot Synthesis from a gem-dibromomethylarene and an Amidoxime (General Procedure)
This approach offers a potentially high-yielding, one-pot synthesis for 3,5-disubstituted-1,2,4-oxadiazoles and could be adapted for the target molecule.
Materials:
-
A suitable gem-dibromomethylarene
-
An appropriate amidoxime
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine the gem-dibromomethylarene, the amidoxime, and the base in a suitable solvent.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway of a Potential Application
This compound is a versatile building block in medicinal chemistry. Its reactive chloromethyl group allows for its incorporation into various drug candidates. For instance, it can be used to synthesize molecules that target specific signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway.
References
Safety Operating Guide
Proper Disposal Procedures for 3-(Chloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Chloromethyl)-1,2,4-oxadiazole (CAS RN: 51791-12-9), a reactive intermediate utilized in chemical synthesis.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling. The primary hazards are summarized below.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Hazard Code | Precautionary Statement |
| Acute Toxicity, Oral (Harmful) | H302 | P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
| Skin Corrosion/Irritation | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] P362+P364: Take off contaminated clothing and wash it before reuse.[2][3] |
| Serious Eye Damage/Irritation | H319 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2][3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4] |
Source: Aggregated GHS information from multiple suppliers.[2][3][5][6]
Incompatible Materials:
-
Strong oxidizing agents[2]
II. Step-by-Step Disposal Protocol
Disposal of this compound must be handled through an authorized hazardous waste collection service.[7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Waste Collection:
Caption: Waste Collection and Disposal Workflow.
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Logical Flow for Spill Response:
Caption: Decision-making process for spill response.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4] Get medical help if you feel unwell.[3]
-
If on Skin: Immediately wash with plenty of water.[3] Take off contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical help.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]
Always store this chemical in a well-ventilated place and keep the container tightly closed.[3][4] The container should be stored in a locked-up area.[2][3][4][7] Final disposal must be conducted by an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
References
- 1. lookchem.com [lookchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C3H3ClN2O | CID 2735765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Chloromethyl)-1,2,4-oxadiazole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-(Chloromethyl)-1,2,4-oxadiazole, a key reagent in contemporary drug discovery and development. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
Researchers and laboratory personnel must familiarize themselves with the potential hazards of this compound, which include skin irritation, serious eye damage, and respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][4] - Lab coat or chemical-resistant coveralls[5] - ANSI-approved safety goggles[3] - Full-face shield[3] - N95 respirator or higher (if not handled in a certified chemical fume hood) |
| Handling Solutions | - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][4] - Lab coat or chemical-resistant coveralls[5] - ANSI-approved safety goggles[3] - Work in a certified chemical fume hood is mandatory. |
| Large-Scale Operations (>10g) | - Double-gloving with chemical-resistant gloves[6] - Chemical-resistant suit or apron[7] - ANSI-approved safety goggles and a full-face shield[3] - Full-face air-purifying respirator with organic vapor cartridges or a supplied-air respirator[6] |
| Spill Cleanup | - Chemical-resistant gloves, boots, and suit[3] - Full-face air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[3][6] |
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure, immediate and correct first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Seek immediate medical attention. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Step | Procedure |
| 1. Waste Segregation | - Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and sealed container for halogenated organic waste. - Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with other waste streams. |
| 2. Container Labeling | All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful). |
| 3. Storage | Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[8] |
| 4. Final Disposal | Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash. |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. epa.gov [epa.gov]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
